molecular formula C7H8O2 B12367866 3-Methoxyphenol-d3

3-Methoxyphenol-d3

Katalognummer: B12367866
Molekulargewicht: 127.16 g/mol
InChI-Schlüssel: ASHGTJPOSUFTGB-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methoxyphenol-d3 is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 127.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H8O2

Molekulargewicht

127.16 g/mol

IUPAC-Name

3-(trideuteriomethoxy)phenol

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3

InChI-Schlüssel

ASHGTJPOSUFTGB-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)O

Kanonische SMILES

COC1=CC=CC(=C1)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenol-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 3-Methoxyphenol-d3. This deuterated analog of 3-Methoxyphenol is a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in complex organic synthesis.

Core Chemical Properties

This compound, also known as 3-(trideuteriomethoxy)phenol, is an isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms of the methoxy group are replaced with deuterium.[1] This labeling provides a distinct mass signature useful in tracing studies.[1] The physical and chemical properties are closely related to its non-deuterated counterpart.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₇H₅D₃O₂[1]
Molecular Weight 127.16 g/mol [2]
Boiling Point 243 °C (lit.) / 113-115 °C at 5 mmHg (lit.)
Melting Point < -17 °C (< 1.4 °F)
Density 1.131 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.552 (lit.)
Flash Point 112 °C (233.6 °F) - closed cup

Chemical Structure and Identification

The core structure of this compound consists of a phenol ring with a deuterated methoxy group at the meta-position.

Caption: 2D structure of this compound.

Key Identifiers:

  • IUPAC Name: 3-(trideuteriomethoxy)phenol

  • Synonyms: m-(Trideuteriomethoxy)phenol

  • Related Non-Deuterated CAS Number: 150-19-6

  • Related Non-Deuterated InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N

  • Related Non-Deuterated SMILES: COc1cccc(O)c1

Experimental Protocols

Representative Synthesis of 3-Methoxyphenol

A common synthesis method involves the selective methylation of resorcinol. The following is a generalized procedure based on documented syntheses of 3-methoxyphenol:

  • Reaction Setup : In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 1 mole of resorcinol is dissolved in a suitable solvent.

  • Base Addition : 1.25 moles of 10% sodium hydroxide are added rapidly with stirring.

  • Methylation : 1 mole of dimethyl sulfate (or a deuterated equivalent for this compound) is added dropwise, maintaining the temperature below 40°C with cooling.

  • Reaction Completion : The mixture is heated for 30 minutes on a boiling water bath to complete the reaction and decompose any remaining dimethyl sulfate.

  • Workup : After cooling, the organic layer is separated. The aqueous solution is extracted multiple times with ether.

  • Purification : The combined organic phases are washed with dilute sodium carbonate and then water, dried over calcium chloride, and fractionated to yield the final product.

G General Synthesis Workflow for 3-Methoxyphenol start Start: Resorcinol & NaOH methylation Add Dimethyl Sulfate (maintain < 40°C) start->methylation heat Heat to complete reaction methylation->heat cool Cool and separate layers heat->cool extract Extract aqueous layer with ether cool->extract wash Wash combined organic layers extract->wash dry Dry with CaCl2 wash->dry purify Fractional distillation dry->purify end End: 3-Methoxyphenol purify->end

Caption: Generalized workflow for the synthesis of 3-Methoxyphenol.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR is used to confirm the structure. The absence of a signal for the methoxy protons and the presence of characteristic aromatic proton signals would be expected for this compound. For the non-deuterated form, the methoxy protons typically appear around 3.78 ppm. The aromatic protons show complex splitting patterns between 6.76-6.82 ppm.

    • ¹³C NMR shows distinct peaks for the seven carbon atoms. The methoxy carbon appears furthest upfield (around 55 ppm), while the aromatic carbons are found between 100-150 ppm.

  • Mass Spectrometry (MS) :

    • GC-MS is a common technique for analysis. The molecular ion peak in the mass spectrum would be at m/z 127 for this compound, distinguishing it from the non-deuterated compound at m/z 124.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum would show a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol. Peaks around 3000 cm⁻¹ are indicative of sp² C-H bonds in the aromatic ring. A peak between 1000-1200 cm⁻¹ corresponds to the C-O bond.

Biological Activity and Applications

3-Methoxyphenol and its deuterated analog are valuable in several research and industrial applications:

  • Metabolic Studies : Due to the deuterium labeling, this compound is an excellent tracer for studying metabolic pathways and pharmacokinetics of methoxylated aromatic compounds.

  • Organic Synthesis : It serves as a building block for more complex molecules, including pharmaceuticals and other specialty chemicals.

  • Antioxidant Research : As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and is used in studies of oxidative stress.

  • Industrial Applications : It finds use in the production of antioxidants, UV absorbers, and flame retardants.

While 3-Methoxyphenol is known to be biologically active and can be toxic at high concentrations, disrupting liver, kidney, and central nervous system function, no specific signaling pathways have been detailed in the reviewed literature.

Safety and Handling

3-Methoxyphenol is classified as harmful if swallowed or inhaled, and toxic in contact with skin. It can cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxyphenol-d3, a deuterated analog of 3-methoxyphenol. This isotopically labeled compound serves as a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies.

Introduction

This compound, also known as 3-(trideuteriomethoxy)phenol, is a stable isotope-labeled version of 3-methoxyphenol where the three hydrogen atoms of the methoxy group are replaced with deuterium atoms. This substitution offers a unique analytical signature, allowing researchers to trace the molecule's fate in complex biological systems without altering its fundamental chemical properties. The increased mass due to deuterium incorporation makes it readily distinguishable by mass spectrometry, facilitating quantitative analysis in metabolomics and pharmacokinetic profiling.

Synthesis of this compound

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a reliable synthetic route can be adapted from the established synthesis of its non-deuterated analog, 3-methoxyphenol, which typically involves the selective mono-methylation of resorcinol.

A plausible and efficient method for the preparation of this compound is the deuteromethylation of resorcinol using a deuterated methylating agent.

Experimental Protocol: Deuteromethylation of Resorcinol

This protocol is an adaptation of the well-established synthesis of 3-methoxyphenol.[1]

Materials:

  • Resorcinol

  • Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl, dilute)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of Resorcinol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq) in a suitable anhydrous solvent. Add a base such as sodium hydroxide (1.0-1.1 eq) or potassium carbonate (1.5-2.0 eq) to the solution. Stir the mixture at room temperature until the resorcinol is fully deprotonated.

  • Deuteromethylation: To the resulting solution, add deuterated methyl iodide (1.0-1.2 eq) or deuterated dimethyl sulfate (1.0-1.2 eq) dropwise at room temperature. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (resorcinol) is consumed.

  • Work-up: After the reaction is complete, quench the reaction by adding water. If a carbonate base was used, carefully acidify the mixture with dilute hydrochloric acid to a neutral or slightly acidic pH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Synthesis Workflow

Synthesis_Workflow Resorcinol Resorcinol Deprotonation Deprotonation Resorcinol->Deprotonation Base Base (e.g., NaOH, K2CO3) in Anhydrous Solvent Base->Deprotonation Deuteromethylation Deuteromethylation Deprotonation->Deuteromethylation Deuteromethylating_Agent Deuterated Methylating Agent (e.g., CD3I, (CD3)2SO4) Deuteromethylating_Agent->Deuteromethylation Workup Aqueous Work-up & Extraction Deuteromethylation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The following tables summarize the expected and reported characterization data.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₅D₃O₂
Molecular Weight 127.16 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Similar to 3-methoxyphenol (~244 °C)
Solubility Soluble in methanol, ethanol, diethyl ether, and chloroform
Spectroscopic Data

The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will be similar to that of 3-methoxyphenol, with the notable absence of the singlet corresponding to the methoxy protons.

¹H NMR Data of 3-Methoxyphenol (Reference) [2]
Chemical Shift (δ) ppm
~7.13
~6.50-6.41
~5.34
3.77

Expected ¹H NMR Spectrum of this compound:

  • The singlet at 3.77 ppm will be absent due to the replacement of protons with deuterium.

  • The aromatic and hydroxyl proton signals will remain, with potentially very minor shifts due to isotopic effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic shifts for the aromatic carbons and the methoxy carbon. The carbon of the deuterated methoxy group (-OCD₃) will exhibit a multiplet due to C-D coupling and will be shifted slightly upfield compared to the -OCH₃ carbon in the non-deuterated compound.

¹³C NMR Data of 3-Methoxyphenol (Reference) [2]
Chemical Shift (δ) ppm
161.2
155.6
131.5
105.2
104.5
102.2
55.3

Expected ¹³C NMR Spectrum of this compound:

  • The signal for the methoxy carbon will appear as a multiplet around 55 ppm due to coupling with deuterium.

  • The other carbon signals will be largely unchanged.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The C-D stretching vibrations in this compound will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹) of the non-deuterated methoxy group.

Key IR Absorptions for 3-Methoxyphenol (Reference)
Wavenumber (cm⁻¹)
~3350 (broad)
~3050
~2950, 2850
~1600, 1470
~1250, 1040

Expected Key IR Absorptions for this compound:

  • ~3350 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2200-2000 cm⁻¹: C-D stretch of the trideuteriomethoxy group.

  • ~1600, 1470 cm⁻¹: Aromatic C=C stretch.

  • ~1250, 1040 cm⁻¹: C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak ([M]⁺) for this compound will be observed at m/z 127, which is 3 mass units higher than the molecular ion of non-deuterated 3-methoxyphenol (m/z 124).

Mass Spectrometry Data
Parameter
Molecular Ion ([M]⁺) of 3-Methoxyphenol
Molecular Ion ([M]⁺) of this compound

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic and pharmacokinetic studies.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study using a deuterated compound like this compound.

PK_Workflow cluster_Dosing Dosing cluster_Sampling Biological Sampling cluster_Analysis Sample Processing & Analysis cluster_Data Data Interpretation GroupA Group A: Administer Non-deuterated 3-Methoxyphenol Blood_A Collect Blood Samples (Time Course) GroupA->Blood_A GroupB Group B: Administer this compound Blood_B Collect Blood Samples (Time Course) GroupB->Blood_B Plasma_A Isolate Plasma Blood_A->Plasma_A Plasma_B Isolate Plasma Blood_B->Plasma_B Extraction_A Extract Analytes Plasma_A->Extraction_A Extraction_B Extract Analytes Plasma_B->Extraction_B LCMS_A LC-MS/MS Analysis Extraction_A->LCMS_A LCMS_B LC-MS/MS Analysis Extraction_B->LCMS_B PK_A Determine Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS_A->PK_A PK_B Determine Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS_B->PK_B Comparison Compare PK Profiles & Metabolite Identification PK_A->Comparison PK_B->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

This compound is a valuable research tool for scientists in drug development and related fields. Its synthesis, while not extensively documented, can be reliably achieved through the deuteromethylation of resorcinol. Comprehensive characterization using NMR, IR, and MS is essential to confirm its identity and purity. The unique properties of this deuterated compound make it an indispensable tracer for elucidating the metabolic pathways and pharmacokinetic profiles of phenolic compounds.

References

The Role of 3-Methoxyphenol-d3 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analytical chemistry, particularly within biomedical and environmental research, the demand for precision, accuracy, and reliability is paramount. The quantification of small molecules, such as 3-Methoxyphenol, in complex biological matrices presents significant challenges due to matrix effects and variability in sample preparation. The advent of stable isotope-labeled internal standards has revolutionized this field, and 3-Methoxyphenol-d3, the deuterated analog of 3-Methoxyphenol, stands as a critical tool for researchers. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its use as an internal standard in mass spectrometry-based assays, and delves into the associated experimental protocols and metabolic significance.

Core Application: The Gold Standard Internal Standard

The primary and most vital role of this compound in research is as an internal standard for the accurate quantification of 3-Methoxyphenol in various biological and environmental samples. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, from extraction to detection.

This compound fulfills this requirement exceptionally well. The substitution of three hydrogen atoms with deuterium atoms on the methoxy group results in a molecule with a mass-to-charge ratio (m/z) that is three units higher than the unlabeled 3-Methoxyphenol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. However, this substitution has a negligible effect on its physicochemical properties, such as polarity, volatility, and ionization efficiency. Consequently, this compound co-elutes with the native analyte during chromatography and experiences identical ionization suppression or enhancement, ensuring that any variations during sample preparation and analysis are effectively normalized.

The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry. It corrects for:

  • Variability in sample extraction and recovery: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction affect both the analyte and the internal standard equally.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source. The internal standard experiences the same effect, allowing for accurate correction.

  • Instrumental drift: Minor fluctuations in instrument performance over time are compensated for by the consistent response ratio of the analyte to the internal standard.

Research Applications in Metabolomics and Exposure Monitoring

The accurate quantification of 3-Methoxyphenol is crucial in several research areas:

  • Biomonitoring of Wood Smoke Exposure: Methoxyphenols, including 3-Methoxyphenol, are pyrolysis products of lignin and serve as specific biomarkers for exposure to wood smoke. Urinary levels of these compounds are measured to assess human exposure to air pollution from residential wood burning.

  • Dietary Polyphenol Metabolism: 3-Methoxyphenol can be a metabolite of dietary polyphenols, and its quantification in urine and plasma helps in understanding the bioavailability and metabolic fate of these compounds.

  • Pharmacokinetic Studies: In pharmaceutical research, if 3-Methoxyphenol is a metabolite of a drug candidate, its accurate quantification is essential for pharmacokinetic and toxicokinetic studies.

Experimental Protocols for Quantification in Biological Matrices

The following section outlines a representative experimental protocol for the quantification of total 3-Methoxyphenol in human urine using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for similar phenolic compounds.

Sample Preparation

In human urine, 3-Methoxyphenol is often present as glucuronide and sulfate conjugates. To quantify the total 3-Methoxyphenol, an enzymatic hydrolysis step is necessary to cleave these conjugates.

  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette a 500 µL aliquot of urine into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution) to each urine sample, calibrator, and quality control sample.

  • Enzymatic Hydrolysis:

    • Add 200 µL of a 1 M ammonium acetate buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution from Helix pomatia.

    • Vortex briefly and incubate the mixture at 37°C for 12-18 hours (overnight).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer-based sorbent) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ions (the protonated molecules [M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
3-Methoxyphenol125.193.165.120
This compound128.196.168.120

Note: The exact m/z values and collision energies are instrument-dependent and require optimization.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spike Spike with This compound urine->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Processing (Ratio of Analyte/IS) ms->data result Quantitative Result data->result

Caption: Workflow for the quantification of 3-Methoxyphenol in urine.

Principle of Isotopic Dilution

isotopic_dilution cluster_sample In the Sample cluster_addition Internal Standard Addition cluster_ms Mass Spectrometer Detection cluster_quant Quantification analyte_unknown Analyte (Unknown Amount) ms_response Measure Response Ratio (Analyte Peak Area / IS Peak Area) analyte_unknown->ms_response is_known Internal Standard (Known Amount) This compound is_known->ms_response quantification Calculate Unknown Amount using Calibration Curve ms_response->quantification

Caption: The logic of quantification using an isotopic internal standard.

Metabolism of 3-Methoxyphenol

3-Methoxyphenol, whether from environmental exposure or as a metabolite of dietary compounds, undergoes Phase II metabolism in the body to facilitate its excretion. The primary metabolic pathways are glucuronidation and sulfation, where glucuronic acid or a sulfate group is attached to the hydroxyl group of the phenol.

Metabolic Pathway

metabolism cluster_phase2 Phase II Metabolism mp 3-Methoxyphenol ugt UGT Enzymes mp->ugt + UDPGA sult SULT Enzymes mp->sult + PAPS mp_gluc 3-Methoxyphenol Glucuronide ugt->mp_gluc mp_sulf 3-Methoxyphenol Sulfate sult->mp_sulf excretion Urinary Excretion mp_gluc->excretion mp_sulf->excretion

Caption: Major metabolic pathways of 3-Methoxyphenol.

The quantification of these conjugated metabolites is essential for a complete understanding of the toxicokinetics and bioavailability of 3-Methoxyphenol. The analytical protocol described above, which includes an enzymatic hydrolysis step, allows for the measurement of the total 3-Methoxyphenol concentration, representing the sum of the free and conjugated forms.

Conclusion

This compound is an indispensable tool in modern analytical research, enabling the accurate and precise quantification of 3-Methoxyphenol in complex biological matrices. Its application as an internal standard in LC-MS/MS and GC-MS methods is fundamental to research in environmental health, metabolomics, and pharmacology. The methodologies outlined in this guide provide a robust framework for researchers and scientists to reliably measure 3-Methoxyphenol, thereby advancing our understanding of its role as a biomarker and metabolite. The continued use of stable isotope-labeled standards like this compound will undoubtedly contribute to the generation of high-quality data in future scientific investigations.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of deuterated 3-Methoxyphenol, specifically 3-Methoxyphenol-d3. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic and pharmacokinetic studies, owing to the kinetic isotope effect. This document details its synthesis, characterization, and applications, presenting quantitative data in structured tables and outlining experimental protocols.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Methoxyphenol and Deuterated 3-Methoxyphenol

Property3-MethoxyphenolDeuterated 3-Methoxyphenol (this compound)
Molecular Formula C₇H₈O₂[1]C₇H₅D₃O₂
Molecular Weight 124.14 g/mol [1]127.16 g/mol [2]
Appearance Clear, colorless to red-brown liquid[1]Expected to be a clear, colorless to pale yellow liquid
Boiling Point 244 °C[3]Not experimentally determined, expected to be slightly higher than the non-deuterated form
113-115 °C at 5 mmHg
Melting Point -17 °CNot experimentally determined, expected to be similar to the non-deuterated form
Density 1.131 g/mL at 25 °CNot experimentally determined, expected to be slightly higher than the non-deuterated form
Solubility Soluble in alcohol and ether; slightly soluble in waterExpected to have similar solubility

Synthesis of Deuterated 3-Methoxyphenol (this compound)

The synthesis of this compound can be achieved by adapting established methods for the preparation of 3-Methoxyphenol, primarily through the mono-methylation of resorcinol using a deuterated methylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 3-Methoxyphenol from resorcinol.

Materials:

  • Resorcinol (1 mole)

  • 10% Sodium hydroxide solution (1.25 mole)

  • Deuterated dimethyl sulfate ((CD₃)₂SO₄) (1 mole)

  • Diethyl ether

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 mole of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.

  • With vigorous stirring, add 1 mole of deuterated dimethyl sulfate dropwise, ensuring the temperature is maintained below 40 °C (water cooling may be necessary).

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted deuterated dimethyl sulfate.

  • After cooling, separate the organic layer. Extract the aqueous solution several times with diethyl ether.

  • Combine the organic phases and wash with dilute sodium carbonate solution, followed by a water wash.

  • Dry the combined organic phase with anhydrous calcium chloride.

  • Fractionally distill the dried organic phase under reduced pressure to yield this compound.

Synthesis_of_Deuterated_3_Methoxyphenol resorcinol Resorcinol intermediate Reaction Mixture resorcinol->intermediate naoh 10% NaOH naoh->intermediate d_dms Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) d_dms->intermediate workup Work-up (Extraction, Washing, Drying) intermediate->workup <40°C, then heat product This compound workup->product Distillation

Synthesis of Deuterated 3-Methoxyphenol.

Spectroscopic Properties

The introduction of deuterium atoms into the methoxy group of 3-Methoxyphenol leads to predictable changes in its spectroscopic signatures.

Table 2: Summary of Spectroscopic Data

TechniqueNon-deuterated 3-MethoxyphenolDeuterated 3-Methoxyphenol (this compound)
¹H NMR Aromatic protons (multiplet, ~6.4-7.2 ppm), Hydroxyl proton (singlet, variable), Methoxy protons (singlet, ~3.8 ppm)Aromatic protons (multiplet, ~6.4-7.2 ppm), Hydroxyl proton (singlet, variable), Methoxy proton signal is absent
¹³C NMR Aromatic carbons (~102-161 ppm), Methoxy carbon (~55 ppm)Aromatic carbons (~102-161 ppm), Methoxy carbon signal appears as a multiplet due to C-D coupling
Mass Spec (EI) Molecular ion (m/z) = 124Molecular ion (m/z) = 127
IR Spectroscopy O-H stretch (~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹)O-H stretch (~3300-3500 cm⁻¹), C-H stretch (aromatic, ~3000-3100 cm⁻¹), C-D stretch (~2100-2250 cm⁻¹) , C-O stretch (~1000-1300 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹)
Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

  • Infrared (IR) Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Applications in Drug Development and Research

The primary application of deuterated 3-Methoxyphenol in pharmaceutical research stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present.

In drug metabolism, the cytochrome P450 (CYP450) family of enzymes often catalyzes the oxidation of drug molecules, which can involve the cleavage of C-H bonds. By replacing hydrogen with deuterium at metabolically active sites, the rate of metabolism can be significantly reduced. This can lead to:

  • Increased drug half-life: The drug remains in the body for a longer period.

  • Enhanced bioavailability: A greater proportion of the drug reaches the systemic circulation.

  • Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.

Deuterated 3-Methoxyphenol can be used as a stable-isotope-labeled internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) for the non-deuterated drug. It is also a valuable tool for studying the metabolic pathways of drugs containing the 3-methoxyphenol moiety.

Kinetic_Isotope_Effect cluster_0 Non-deuterated Drug Metabolism cluster_1 Deuterated Drug Metabolism drug_h Drug (C-H) cyp450_h CYP450 Enzyme drug_h->cyp450_h Fast Metabolism metabolite_h Metabolite cyp450_h->metabolite_h drug_d Drug (C-D) cyp450_d CYP450 Enzyme drug_d->cyp450_d Slow Metabolism (KIE) metabolite_d Metabolite cyp450_d->metabolite_d

Kinetic Isotope Effect on Drug Metabolism.

Conclusion

Deuterated 3-Methoxyphenol is a specialized chemical entity with significant applications in the field of drug discovery and development. Its unique physical and chemical properties, arising from the presence of deuterium, make it an invaluable tool for investigating drug metabolism and pharmacokinetics. This guide provides a foundational understanding of its synthesis, characterization, and the scientific principles behind its utility, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

3-Methoxyphenol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on 3-Methoxyphenol-d3, a deuterated analog of 3-Methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document covers the fundamental properties, synthesis, and applications of this compound, with a focus on its use in metabolic and pharmacokinetic research.

Core Compound Data

This compound is a stable, isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution provides a valuable tool for researchers, particularly in mass spectrometry-based analytical methods, to trace the metabolic fate of 3-Methoxyphenol or related compounds.

PropertyThis compound3-Methoxyphenol (Parent Compound)
CAS Number 104714-88-7150-19-6
Molecular Formula C₇H₅D₃O₂C₇H₈O₂
Molecular Weight 127.16 g/mol 124.14 g/mol [1]
Appearance Clear, colorless to pale yellow or red-brown liquidClear, colorless to pale yellow or red-brown liquid
Boiling Point Not reported113-115 °C at 5 mmHg
Density Not reported1.131 g/mL at 25 °C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of 3-Methoxyphenol by utilizing a deuterated methylating agent. A common method involves the selective mono-methylation of resorcinol.

Materials:

  • Resorcinol

  • Deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Ice acetic acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.

  • Heat the mixture to 80°C with stirring.

  • Slowly add a stoichiometric equivalent of the deuterated methylating agent (e.g., deuterated dimethyl sulfate) dropwise to the reaction mixture.

  • Maintain the reaction at 80°C for approximately 8 hours after the addition is complete.

  • After cooling, neutralize the reaction mixture to a weakly acidic pH with ice acetic acid.

  • Separate the organic phase. Extract the aqueous phase with toluene (25 mL).

  • Combine the organic phases and wash with water and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the resulting this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.

General Protocol for a Pharmacokinetic Study Using this compound

This compound is an ideal internal standard for quantitative bioanalysis of 3-Methoxyphenol in biological matrices due to its similar chemical properties and distinct mass.

Objective: To determine the pharmacokinetic profile of 3-Methoxyphenol in a model organism.

Materials:

  • 3-Methoxyphenol (test compound)

  • This compound (internal standard)

  • Test subjects (e.g., rats, mice)

  • Dosing vehicles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Sample processing reagents (e.g., acetonitrile for protein precipitation)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer a known dose of 3-Methoxyphenol to the test subjects.

  • Sample Collection: Collect blood samples at predetermined time points post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for Analysis:

    • To a known volume of plasma, add a known amount of this compound as an internal standard.

    • Precipitate the plasma proteins by adding a solvent such as cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate 3-Methoxyphenol and this compound.

    • Use multiple reaction monitoring (MRM) on the mass spectrometer to specifically detect and quantify both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of 3-Methoxyphenol and a fixed concentration of this compound.

    • Determine the concentration of 3-Methoxyphenol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Plot the plasma concentration of 3-Methoxyphenol versus time to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

Metabolic Pathways of 3-Methoxyphenol

The metabolism of 3-Methoxyphenol primarily involves two major pathways: O-demethylation and phase II conjugation reactions, including glucuronidation and sulfation. These processes facilitate the detoxification and excretion of the compound.

Metabolism_of_3_Methoxyphenol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation 3-Methoxyphenol 3-Methoxyphenol Resorcinol Resorcinol 3-Methoxyphenol->Resorcinol O-demethylation (CYP450 enzymes) 3-Methoxyphenol_Glucuronide 3-Methoxyphenol_Glucuronide 3-Methoxyphenol->3-Methoxyphenol_Glucuronide Glucuronidation (UGTs) 3-Methoxyphenol_Sulfate 3-Methoxyphenol_Sulfate 3-Methoxyphenol->3-Methoxyphenol_Sulfate Sulfation (SULTs)

Caption: Metabolic pathways of 3-Methoxyphenol.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing an isotopically labeled internal standard like this compound.

Pharmacokinetic_Workflow Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation Sample_Preparation Sample_Preparation Plasma_Separation->Sample_Preparation Add Internal Standard (this compound) LC_MS_MS_Analysis LC_MS_MS_Analysis Sample_Preparation->LC_MS_MS_Analysis Protein Precipitation Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis Quantification

Caption: Workflow for a pharmacokinetic study.

References

A Technical Guide to 3-Methoxyphenol-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Deuterated Standard for Advanced Analytical Applications

This technical guide provides a comprehensive overview of 3-Methoxyphenol-d3, a deuterated analog of 3-Methoxyphenol. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This document covers commercial supplier specifications, relevant experimental protocols, and the biological context of its non-labeled counterpart.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. While specifications can vary between suppliers and batches, the following tables summarize typical quantitative data for both this compound and its non-deuterated form.

Table 1: Typical Product Specifications for this compound

ParameterTypical SpecificationSignificance for Researchers
Chemical Purity ≥95%Ensures that the signal detected is from the compound of interest and not from chemical impurities, which is critical for accurate quantification.
Isotopic Purity ≥95%A high isotopic purity minimizes interference from unlabeled or partially labeled species in mass spectrometry, leading to more accurate and precise results.
Isotopic Enrichment ≥99 atom % DHigh isotopic enrichment is crucial for the sensitivity of detection and minimizes the contribution of the internal standard to the analyte's signal.

Table 2: Physical and Chemical Properties of 3-Methoxyphenol (Non-deuterated)

PropertyValue
CAS Number 150-19-6
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
Appearance Colorless to pale yellow or pink liquid
Boiling Point 244 °C
Melting Point < -17 °C
Density ~1.131 g/mL at 25 °C

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the methylation of a suitable precursor, such as resorcinol (1,3-dihydroxybenzene), using a deuterated methylating agent. A common method is the Williamson ether synthesis, where resorcinol is partially deprotonated with a base, followed by reaction with a deuterated methyl iodide (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄).

A general synthetic protocol for the non-deuterated form involves treating resorcinol with dimethyl sulfate in the presence of a base.[1] To synthesize the deuterated analog, a similar procedure would be followed, substituting the standard methylating agent with its deuterated counterpart.

Synthesis_of_3_Methoxyphenol_d3 Resorcinol Resorcinol Reaction_Step_1 Deprotonation Resorcinol->Reaction_Step_1 Base Base (e.g., NaOH) Base->Reaction_Step_1 Deuterated_Methylating_Agent Deuterated Methylating Agent (e.g., CD₃I) Reaction_Step_2 Nucleophilic Substitution Deuterated_Methylating_Agent->Reaction_Step_2 Product This compound Intermediate Intermediate Reaction_Step_1->Intermediate Forms Resorcinol Monomethyl Ether precursor Reaction_Step_2->Product Intermediate->Reaction_Step_2

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its utility stems from the fact that its chemical and physical properties are nearly identical to the unlabeled analyte, 3-Methoxyphenol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps.

Experimental Protocol: Quantification of a Hypothetical Analyte Using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This is a common workflow in pharmacokinetic and metabolic studies.

1. Preparation of Standard and Internal Standard Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI), either positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized.

4. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification

A general workflow for quantitative analysis using an internal standard.

Biological Significance and Metabolic Pathways of 3-Methoxyphenol

Understanding the metabolic fate of 3-Methoxyphenol is crucial for interpreting data from studies where it or its deuterated analog is used. As a phenolic compound, 3-Methoxyphenol can undergo several metabolic transformations in vivo. The primary routes of metabolism for many phenolic compounds include glucuronidation and sulfation, which are Phase II conjugation reactions that increase water solubility and facilitate excretion.

Additionally, phenolic compounds can be substrates for oxidative enzymes, such as peroxidases.[1] The metabolism of similar compounds, like eugenol (4-allyl-2-methoxyphenol), has been shown to involve multiple pathways, including oxidation and conjugation.[4]

Metabolic_Pathway cluster_Metabolism Metabolism of 3-Methoxyphenol M3P 3-Methoxyphenol PhaseI Phase I Metabolism (Oxidation) M3P->PhaseI PhaseII Phase II Metabolism (Conjugation) M3P->PhaseII Oxidized_Metabolite Oxidized Metabolite PhaseI->Oxidized_Metabolite Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion Oxidized_Metabolite->Excretion

A conceptual diagram of the metabolic pathways of 3-Methoxyphenol.

The use of this compound can aid in elucidating these metabolic pathways. By tracking the deuterated label, researchers can identify and quantify metabolites of 3-Methoxyphenol in various biological matrices.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary utility as an internal standard in mass spectrometry-based quantification ensures the accuracy and precision of analytical data. This technical guide has provided an overview of its commercial availability, typical specifications, a general synthetic approach, and a representative experimental protocol for its application. Furthermore, understanding the metabolic context of its non-deuterated counterpart is essential for the comprehensive interpretation of experimental results. As with any analytical standard, it is imperative for researchers to obtain lot-specific certificates of analysis from their supplier to ensure the quality and suitability of the material for their specific application.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following safety and handling information is based on data for the non-deuterated analogue, 3-Methoxyphenol (CAS 150-19-6) . The toxicological properties of 3-Methoxyphenol-d3 (CAS 132048-77-6) have not been fully investigated. This guide should be used as a primary reference for establishing safe laboratory practices, with the understanding that the deuterated compound should be handled with at least the same level of caution as its non-deuterated counterpart.

Hazard Identification and Classification

3-Methoxyphenol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the material.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H311: Toxic in contact with skin.[1][2]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H402: Harmful to aquatic life.

Signal Word: Danger

Quantitative Data Summary

The following tables summarize the key quantitative data for 3-Methoxyphenol.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
Appearance Clear, colorless to red-brown liquid
Boiling Point 113-115 °C at 5 mmHg
Melting Point < -17 °C
Density 1.131 g/mL at 25 °C
Flash Point > 112 °C (> 233.6 °F) - closed cup
Refractive Index n20/D 1.552
Table 2: Toxicological Data
TestSpeciesRouteValueSource
LD50 RatOral597 mg/kg
LD50 MouseOral312 mg/kg
LD50 RatSkin682 mg/kg
LC50 RatInhalation11500 mg/m³/4H
LC50 MouseInhalation11500 mg/m³/4H

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound.

General Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary personal protective equipment (PPE) before handling the chemical.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection: Wear appropriate protective gloves (e.g., Type ABEK (EN14387) respirator filter) and a lab coat or other protective clothing to prevent skin exposure.

    • Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Handling:

    • Avoid contact with eyes, skin, and clothing.

    • Avoid inhalation of vapor or mist.

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances such as bases, acid chlorides, acid anhydrides, and oxidizing agents.

  • For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere.

Spill and Leak Protocol
  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

HazardCommunication Hazard Communication for this compound cluster_hazards Primary Hazards cluster_ppe Required PPE substance This compound H302 Harmful if Swallowed substance->H302 causes H311 Toxic on Skin substance->H311 causes H315 Skin Irritant substance->H315 causes H318 Serious Eye Damage substance->H318 causes H332 Harmful if Inhaled substance->H332 causes Goggles Safety Goggles H302->Goggles mitigated by Gloves Chemical Gloves H302->Gloves mitigated by Coat Lab Coat H302->Coat mitigated by Respirator Respirator (if needed) H302->Respirator mitigated by H311->Goggles mitigated by H311->Gloves mitigated by H311->Coat mitigated by H311->Respirator mitigated by H315->Goggles mitigated by H315->Gloves mitigated by H315->Coat mitigated by H315->Respirator mitigated by H318->Goggles mitigated by H318->Gloves mitigated by H318->Coat mitigated by H318->Respirator mitigated by H332->Goggles mitigated by H332->Gloves mitigated by H332->Coat mitigated by H332->Respirator mitigated by

Caption: Relationship between hazards and required personal protective equipment.

References

In-Depth Technical Guide on the Biological Activity of 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known and potential biological activities of 3-Methoxyphenol. It is important to note that publicly available research specifically on the deuterated form, 3-Methoxyphenol-d3, is limited. The primary application of deuterated compounds like this compound is in metabolic and pharmacokinetic studies to trace the fate of the parent compound, 3-Methoxyphenol. Therefore, this guide focuses on the biological activities of 3-Methoxyphenol as a proxy, with the understanding that deuteration can influence metabolic stability and pharmacokinetics but is not expected to fundamentally alter the primary biological activities.

Executive Summary

3-Methoxyphenol, a member of the methoxyphenol class of compounds, has demonstrated a range of biological activities, primarily centered around its antioxidant and potential anti-inflammatory properties. While specific quantitative data for 3-Methoxyphenol is not extensively available, studies on related methoxyphenol derivatives suggest potential for enzyme inhibition, including myeloperoxidase (MPO). The deuterated analog, this compound, is a valuable tool for researchers investigating the metabolism and pharmacokinetics of 3-Methoxyphenol. This guide summarizes the available data on the biological activities of methoxyphenols, provides detailed experimental protocols for relevant assays, and explores the likely signaling pathways involved in its mechanism of action.

Biological Activities of Methoxyphenols

The biological activities of methoxyphenols are largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the methoxy group, which modulates the electronic properties of the aromatic ring.

Antioxidant Activity

Methoxyphenols are recognized for their antioxidant properties. They can directly scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.

Enzyme Inhibition

Derivatives of methoxyphenols have been investigated as inhibitors of various enzymes, including those involved in inflammation.

  • Myeloperoxidase (MPO) Inhibition: Methoxyphenol derivatives are being explored as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1]

  • Cyclooxygenase (COX) Inhibition: While direct data for 3-Methoxyphenol is scarce, other methoxyphenol compounds have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Data

Specific quantitative data for the biological activity of 3-Methoxyphenol and its deuterated form is very limited in publicly accessible literature. The following table summarizes representative data for related methoxyphenol derivatives to provide a contextual understanding of their potential potency.

Compound ClassAssayTargetIC50 ValueReference
Methoxyphenol DerivativesMyeloperoxidase InhibitionMyeloperoxidase0.9 µM and 8.5 µM for two lead compounds[1]
4-substituted methoxyphenolsAnti-inflammatoryMultiple CytokinesDiapocynin: 20.3 μM, 2-methoxyhydroquinone: 64.3 μM, Apocynin: 146.6 μM[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like 3-Methoxyphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free-radical scavenging ability of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 3-Methoxyphenol) in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the test compound.

    • For the blank, add 100 µL of methanol to 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method for determining the antioxidant capacity of a substance.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

    • For the control, add 1.0 mL of the ABTS•+ working solution to 10 µL of the solvent.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Myeloperoxidase (MPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MPO.

Principle: MPO catalyzes the oxidation of various substrates in the presence of hydrogen peroxide. The inhibition of this reaction by a test compound is monitored.

Protocol:

  • Reagents:

    • Human MPO enzyme

    • Hydrogen peroxide (H₂O₂)

    • Substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)

    • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.6)

  • Assay Procedure:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, human MPO, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding H₂O₂ and the substrate (TMB).

  • Measurement: Measure the change in absorbance over time at a wavelength appropriate for the oxidized substrate (e.g., 650 nm for TMB).

  • Calculation of Inhibition:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of percent inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the production of prostaglandins (e.g., PGE₂) in the presence and absence of the test compound.

Protocol:

  • Reagents:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Cofactors (e.g., heme, phenol)

  • Assay Procedure:

    • In a suitable reaction vessel, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

  • Termination and Measurement:

    • After a specific incubation time (e.g., 2 minutes), terminate the reaction (e.g., by adding a strong acid).

    • Quantify the amount of prostaglandin produced using an Enzyme Immunoassay (EIA) kit specific for the prostaglandin of interest (e.g., PGE₂).

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • IC50 Determination: Determine the IC50 value from a plot of percent inhibition against the inhibitor concentration for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathways

Based on the known biological activities of phenolic compounds, 3-Methoxyphenol is likely to exert its effects through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[1][3] Many phenolic compounds are known to activate this pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Phenolic 3-Methoxyphenol (Antioxidant) Phenolic->ROS Scavenges Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Nrf2 Signaling Pathway Activation by Antioxidants.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of phenolic antioxidants can lead to the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant and detoxification enzymes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Myeloperoxidase-generated oxidants can also activate the NF-κB pathway, suggesting that MPO inhibitors could indirectly suppress this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates MPO_Inhibitor Methoxyphenol (MPO Inhibitor) MPO_Inhibitor->IKK Inhibits (Potential) IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Upregulates Transcription

Caption: Inhibition of the NF-κB Signaling Pathway.

In its inactive state, NF-κB is bound to its inhibitory protein, IκB, in the cytoplasm. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methoxyphenols, by acting as antioxidants and potential MPO inhibitors, may interfere with the activation of this pathway.

Conclusion and Future Directions

3-Methoxyphenol demonstrates potential as a biologically active molecule, primarily through its antioxidant properties. While direct evidence is limited, its structural similarity to other biologically active methoxyphenols suggests a potential for enzyme inhibition and anti-inflammatory effects. The deuterated form, this compound, remains a critical tool for elucidating its metabolic fate and pharmacokinetic profile.

Future research should focus on:

  • Generating specific quantitative data for 3-Methoxyphenol and this compound in a range of antioxidant and enzyme inhibition assays.

  • Investigating the direct effects of 3-Methoxyphenol on the Nrf2 and NF-κB signaling pathways in relevant cell-based models.

  • Conducting in vivo studies to assess the efficacy and safety of 3-Methoxyphenol in models of diseases associated with oxidative stress and inflammation.

Such studies will be crucial for a comprehensive understanding of the therapeutic potential of 3-Methoxyphenol and its deuterated analog.

References

An In-depth Technical Guide to 3-Methoxyphenol and 3-Methoxyphenol-d3 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 3-Methoxyphenol and its stable isotope-labeled (SIL) analog, 3-Methoxyphenol-d3. The document details their physicochemical properties, synthesis, analytical characterization, and core applications, with a particular focus on the role of the deuterated form in quantitative bioanalysis.

Introduction

3-Methoxyphenol (also known as m-Guaiacol or Resorcinol monomethyl ether) is a phenolic compound widely utilized as a building block in the synthesis of pharmaceuticals, antioxidants, and fragrances.[1][2] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, serves a critical role in analytical chemistry. Specifically, it is employed as an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for precise and accurate quantification in complex biological matrices.[3][4] This guide will elucidate the key distinctions and comparative utility of these two molecules.

Physicochemical Properties

The introduction of deuterium atoms results in a negligible change to the macroscopic physical properties such as boiling point, melting point, and density, due to the small relative mass difference. However, the increase in molecular weight is a critical distinction for mass spectrometric applications.

Property3-MethoxyphenolThis compound
Synonyms m-Guaiacol, 3-Hydroxyanisole3-(Trideuteriomethoxy)phenol
CAS Number 150-19-6Not widely available
Molecular Formula C₇H₈O₂C₇H₅D₃O₂
Molecular Weight 124.14 g/mol ~127.16 g/mol
Appearance Clear pink-reddish to brown liquidNot specified; expected to be a similar liquid
Melting Point -17 °CExpected to be ~ -17 °C
Boiling Point 244 °C (at 760 mmHg); 113-115 °C (at 5 mmHg)Expected to be ~ 244 °C (at 760 mmHg)
Density 1.131 g/mL at 25 °CExpected to be slightly higher than 1.131 g/mL
Refractive Index (n20/D) 1.552Expected to be ~ 1.552
Water Solubility Slightly solubleExpected to be slightly soluble

Synthesis of 3-Methoxyphenol and this compound

The standard synthesis for both compounds involves the selective mono-methylation of resorcinol. The key difference is the choice of the methylating agent. For the deuterated analog, a commercially available deuterated reagent is used.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Methylating Agents cluster_products Products Resorcinol Resorcinol DMS Dimethyl Sulfate (CH₃)₂SO₄ Resorcinol->DMS NaOH / Toluene-Water DMS_d6 Dimethyl Sulfate-d6 (CD₃)₂SO₄ Resorcinol->DMS_d6 NaOH / Toluene-Water Product_H 3-Methoxyphenol DMS->Product_H Reaction Product_D This compound DMS_d6->Product_D Reaction

Caption: Comparative synthesis workflow for 3-Methoxyphenol and its deuterated analog.

Experimental Protocol: Synthesis of 3-Methoxyphenol

This protocol describes a common laboratory-scale synthesis via selective methylation of resorcinol.

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and an internal thermometer.

  • Initial Charge: Add resorcinol (11.0 g, 0.1 mol), toluene (50 mL), 2 M sodium hydroxide solution (50 mL), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.5 g) to the flask.

  • Reaction Initiation: Begin stirring and heat the mixture to 80 °C.

  • Addition of Methylating Agent: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise via the dropping funnel, ensuring the temperature is maintained at 80 °C.

  • Reaction Period: After the addition is complete, continue to stir the reaction mixture at 80 °C for 8 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Adjust the pH to weakly acidic using glacial acetic acid.

    • Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

    • Extract the aqueous layer with an additional 25 mL of toluene.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic phase sequentially with water and then with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • Perform vacuum distillation on the crude residue, collecting the fraction at 115-118 °C (at 0.67 kPa / 5 mmHg) to yield pure 3-methoxyphenol.

Note on this compound Synthesis: The synthesis of this compound follows the same protocol, with the critical substitution of dimethyl sulfate with an equimolar amount of a deuterated methylating agent, such as dimethyl sulfate-d6 or iodomethane-d3.

Analytical Characterization

The primary differences in the analytical profiles of 3-Methoxyphenol and its d3-analog are observed in mass spectrometry and ¹H NMR spectroscopy.

Technique3-MethoxyphenolThis compound
¹H NMR Contains a characteristic singlet for the methoxy protons (-OCH₃) at ~3.77 ppm. Aromatic protons appear between 6.4-7.2 ppm.The singlet at ~3.77 ppm is absent due to the replacement of protons with deuterium. Aromatic signals remain.
¹³C NMR Methoxy carbon (-OCH₃) signal appears at ~55.3 ppm. Aromatic carbons appear between 102-162 ppm.The spectrum is nearly identical. The methoxy carbon signal may show a slight isotopic shift and a different splitting pattern (a triplet due to C-D coupling).
Mass Spec (EI) Molecular Ion [M]⁺• at m/z 124.Molecular Ion [M]⁺• at m/z 127.
Key Fragments Common fragments arise from the loss of •CH₃ (m/z 109) or CO (m/z 96).Fragments containing the methoxy group will be shifted by +3 Da (e.g., loss of •CD₃ leading to m/z 109).
IR Spectroscopy Shows a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~3000 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a prominent C-O stretch (~1000-1200 cm⁻¹).The spectrum is very similar, but C-D stretching vibrations will appear at a lower frequency (~2100-2250 cm⁻¹) than C-H stretches.

Applications in Research and Drug Development

While 3-Methoxyphenol is a versatile synthetic precursor, its deuterated analog is a specialized analytical tool.

3-Methoxyphenol
  • Pharmaceutical Intermediate: Serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

  • Antioxidant Synthesis: Used as a building block for more complex antioxidant molecules.

  • Flavor and Fragrance: Employed in the flavor and fragrance industry.

This compound: The Internal Standard

This compound is an exemplary stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for its use is to correct for variations that can occur during sample processing and analysis.

Core Advantages:

  • Corrects for Matrix Effects: Co-elutes chromatographically with the non-labeled analyte, ensuring both experience the same ionization suppression or enhancement from biological matrix components.

  • Accounts for Sample Loss: Added at the beginning of sample preparation, it accurately reflects any loss of the target analyte during extraction, evaporation, or reconstitution steps.

  • Normalizes for Instrument Variability: Compensates for fluctuations in injection volume and mass spectrometer detector response.

The use of a SIL-IS like this compound is the foundation of robust, high-throughput bioanalytical methods, enabling the generation of reliable pharmacokinetic and metabolic data.

Workflow for Bioanalysis Using a Deuterated Internal Standard

G Sample 1. Collect Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extract 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Data 5. Data Acquisition (Analyte and IS signals measured) Analyze->Data Ratio 6. Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quantify 7. Quantify Concentration (Using Calibration Curve) Ratio->Quantify

Caption: Standard workflow for quantitative analysis using a deuterated internal standard.

Metabolic Pathways

Phenolic compounds like 3-Methoxyphenol primarily undergo Phase II metabolism to increase their water solubility and facilitate excretion from the body. The main conjugation reactions are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). These reactions occur predominantly in the liver.

Metabolic Conjugation of 3-Methoxyphenol

G cluster_sulf Sulfation cluster_gluc Glucuronidation Parent 3-Methoxyphenol SULT SULT Enzymes + PAPS (cofactor) Parent->SULT Phase II Metabolism UGT UGT Enzymes + UDPGA (cofactor) Parent->UGT Sulfate_Met 3-Methoxyphenol Sulfate SULT->Sulfate_Met Excretion Increased Water Solubility & Excretion (Urine/Bile) Sulfate_Met->Excretion Gluc_Met 3-Methoxyphenol Glucuronide UGT->Gluc_Met Gluc_Met->Excretion

Caption: Primary Phase II metabolic pathways for 3-Methoxyphenol.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a representative method for quantifying 3-Methoxyphenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

  • Preparation of Standards:

    • Prepare a primary stock solution of 3-Methoxyphenol (1 mg/mL) in methanol.

    • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

    • From the 3-Methoxyphenol stock, prepare a series of working standard solutions to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in a 50:50 methanol:water mixture.

    • Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix sample. Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Instrumentation and Parameters:

    • LC System: A standard HPLC or UPLC system.

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • MRM Transitions:

        • 3-Methoxyphenol: Q1: 123.1 -> Q3: 108.1 (loss of methyl).

        • This compound: Q1: 126.1 -> Q3: 111.1 (loss of deuterated methyl).

      • Note: Specific transitions and collision energies should be optimized for the instrument in use.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of 3-Methoxyphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

Application Notes and Protocol for the Use of 3-Methoxyphenol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in the fields of pharmaceutical and biomedical research, the use of an internal standard is crucial for achieving accurate and precise measurements. An internal standard helps to correct for the variability inherent in analytical procedures, such as sample preparation, extraction, and instrument response. Stable isotope-labeled internal standards, such as 3-Methoxyphenol-d3, are considered the gold standard for mass spectrometry-based quantification.[1][2] The deuterium-labeled this compound is an ideal internal standard for the quantification of 3-Methoxyphenol and structurally similar analytes, as it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[1][2] This co-elution and similar ionization behavior allow for effective compensation of matrix effects and other sources of analytical variability.[2]

These application notes provide a comprehensive protocol for the use of this compound as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for highly accurate and precise quantification. It involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound) to a sample prior to any processing steps. The labeled standard is chemically identical to the native analyte and therefore undergoes the same losses during extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the analyte can be accurately determined, irrespective of incomplete recovery or fluctuations in instrument performance.

Analyte of Interest

The primary analyte for which this compound serves as an internal standard is 3-Methoxyphenol . It can also be a suitable internal standard for other structurally related methoxyphenolic compounds, provided that their chromatographic and mass spectrometric behaviors are similar and that there is no isotopic interference.

Experimental Protocols

Stock Solution and Working Standard Preparation

a. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.

  • Ensure the solid is completely dissolved before making up to the final volume.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

b. Analyte Stock Solution (1 mg/mL):

  • Prepare a stock solution of the unlabeled analyte (3-Methoxyphenol) in the same manner as the internal standard.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solutions with the appropriate solvent.

  • The concentration of the internal standard working solution should be chosen to be similar to the expected concentration of the analyte in the samples.

Sample Preparation

The choice of sample preparation method will depend on the matrix (e.g., plasma, urine, environmental samples). The following are general protocols that can be adapted.

a. Protein Precipitation (for Plasma/Serum Samples):

  • To a 100 µL aliquot of the biological sample, add a fixed volume of the this compound internal standard working solution.

  • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

b. Solid-Phase Extraction (SPE) (for Cleaner Samples):

  • Spike the sample with the this compound internal standard.

  • Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute it in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 25-40°C.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. The choice will depend on the analyte's structure and the mobile phase composition. For phenols, negative ion mode is often more sensitive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • 3-Methoxyphenol: The precursor ion will be the molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. The product ion will be a characteristic fragment.

    • This compound: The precursor ion will be 3 mass units higher than the unlabeled analyte. The product ion will also be shifted accordingly. The specific transitions need to be optimized by infusing the individual compounds into the mass spectrometer.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

GC-MS Analysis

For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of phenolic compounds.

a. Derivatization (Silylation):

  • Evaporate the sample extract containing the analyte and internal standard to complete dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization reaction.

  • After cooling, the sample is ready for GC-MS injection.

b. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split injection, depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other matrix components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C).

c. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

  • Monitored Ions: Select characteristic ions for the derivatized 3-Methoxyphenol and this compound. The molecular ion and key fragment ions should be chosen.

Data Presentation and Method Validation

Quantitative data should be summarized in clear and structured tables. Method validation should be performed according to established guidelines (e.g., FDA or EMA) to ensure the reliability of the results.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%) Consistent, precise, and reproducible85% - 110%
Matrix Effect Internal standard normalized matrix effect within acceptable limitsMinimized by the use of a stable isotope-labeled internal standard
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionAnalyte and matrix dependent
Stability Analyte stable under storage and processing conditionsStability demonstrated for relevant conditions (e.g., freeze-thaw, bench-top, long-term)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS or SIM) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship of Internal Standard Method

internal_standard_logic cluster_process Analytical Process Analyte Analyte (3-Methoxyphenol) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Instrumental_Analysis Instrumental Analysis (Injection, Ionization) Sample_Prep->Instrumental_Analysis Analyte_Response Analyte Response Instrumental_Analysis->Analyte_Response IS_Response IS Response Instrumental_Analysis->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration

Caption: Logical diagram illustrating the principle of the internal standard method for accurate quantification.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Methoxyphenol Using 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenol is a phenolic compound of interest in various fields, including environmental analysis, and as a potential biomarker. Accurate and precise quantification of 3-methoxyphenol in complex biological matrices is crucial for toxicological studies and clinical research. The use of a stable isotope-labeled internal standard, such as 3-Methoxyphenol-d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations in sample preparation and instrument response, thus ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 3-methoxyphenol in biological samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the sample preparation process. The analyte (3-Methoxyphenol) and the internal standard are then extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing it to a calibration curve.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of 3-Methoxyphenol using this compound.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Deviation from Nominal< 15% (except LLOQ < 20%)

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1< 15< 15± 20
Low QC (LQC)3< 10< 10± 15
Medium QC (MQC)100< 10< 10± 15
High QC (HQC)800< 10< 10± 15

Table 3: Recovery and Matrix Effect

Parameter3-MethoxyphenolThis compound
Extraction Recovery (%)85 - 9587 - 96
Matrix Effect (%)92 - 10891 - 107
Internal Standard Normalized Matrix Factor0.98 - 1.02

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the analysis of 3-methoxyphenol in plasma or serum.

  • Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Vortex and centrifuge to pellet any insoluble material.

  • Injection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Column re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-Methoxyphenol: Determine precursor and product ions empirically (e.g., m/z 125.1 -> 97.1)

    • This compound: Determine precursor and product ions empirically (e.g., m/z 128.1 -> 100.1)

  • Ion Source Parameters: Optimize according to the instrument used (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for the quantitative analysis of 3-Methoxyphenol.

Some derivatives of methoxyphenol have been shown to possess anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a simplified representation of the MAPK and NF-κB signaling pathways, which are often targets of such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade activates IKK IKK Complex Receptor->IKK activates Transcription Gene Transcription (Pro-inflammatory Cytokines) MAPK_cascade->Transcription activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Transcription translocates and activates Stimulus Inflammatory Stimulus Stimulus->Receptor Methoxyphenol Methoxyphenol Derivative Methoxyphenol->MAPK_cascade Methoxyphenol->IKK

Caption: Inhibition of MAPK and NF-κB signaling pathways by methoxyphenol derivatives.

3-Methoxyphenol-d3 as a Tracer in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenol is a phenolic compound that finds application as a building block in the synthesis of various pharmaceuticals and other organic compounds. Understanding its metabolic fate is crucial for assessing its potential biological activity and safety profile. The use of stable isotope-labeled internal standards, such as 3-Methoxyphenol-d3, is a powerful technique in metabolic studies. The deuterium-labeled analog serves as an ideal tracer, allowing for accurate quantification of the parent compound and its metabolites in complex biological matrices by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo metabolic studies.

Predicted Metabolic Pathways of 3-Methoxyphenol

Based on the metabolism of structurally similar phenolic compounds, the primary metabolic pathways for 3-Methoxyphenol are predicted to be Phase I oxidation and Phase II conjugation.

  • Phase I Metabolism: O-demethylation to form resorcinol is a likely primary oxidative metabolic pathway, catalyzed by cytochrome P450 (CYP) enzymes in the liver.

  • Phase II Metabolism: The phenolic hydroxyl group of 3-Methoxyphenol and its metabolites is susceptible to conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate (via sulfotransferases, SULTs) to form more water-soluble metabolites that can be readily excreted.

Metabolic Pathway of 3-Methoxyphenol M0 3-Methoxyphenol M1 Resorcinol M0->M1 O-demethylation (CYP450) M2 3-Methoxyphenol Glucuronide M0->M2 Glucuronidation (UGT) M3 3-Methoxyphenol Sulfate M0->M3 Sulfation (SULT) M4 Resorcinol Glucuronide M1->M4 Glucuronidation (UGT) M5 Resorcinol Sulfate M1->M5 Sulfation (SULT)

Caption: Predicted metabolic pathway of 3-Methoxyphenol.

Application 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol describes the use of this compound as an internal standard to determine the metabolic stability of 3-Methoxyphenol in human liver microsomes.

Experimental Protocol

1. Materials and Reagents:

  • 3-Methoxyphenol

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of 3-Methoxyphenol in DMSO.

    • Prepare a 1 M stock solution of this compound in DMSO.

    • Prepare working solutions of 3-Methoxyphenol by serial dilution of the stock solution with acetonitrile/water (50:50, v/v).

    • Prepare the internal standard working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add 3-Methoxyphenol to the mixture to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-Methoxyphenol: m/z 125.1 → 93.1

      • This compound: m/z 128.1 → 96.1

Data Presentation

The percentage of 3-Methoxyphenol remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the slope of the natural logarithm of the percent remaining versus time plot.

Time (min)3-Methoxyphenol Remaining (%)
0100.0
585.2
1560.1
3035.8
6012.5

Table 1: Hypothetical In Vitro Metabolic Stability of 3-Methoxyphenol in Human Liver Microsomes.

ParameterValue
Half-life (t½)25.1 min
Intrinsic Clearance (CLint)55.2 µL/min/mg protein

Table 2: Calculated In Vitro Metabolic Parameters for 3-Methoxyphenol.

Application 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the use of this compound as an internal standard for a pharmacokinetic study of 3-Methoxyphenol in rats following oral administration.

Experimental Protocol

1. Animal Husbandry and Dosing:

  • Use male Sprague-Dawley rats (n=3 per time point).

  • Administer a single oral dose of 3-Methoxyphenol (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

2. Sample Collection:

  • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To an aliquot of plasma, add acetonitrile containing the internal standard (this compound) to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The LC-MS/MS method is the same as described in Application 1.

Data Presentation

The plasma concentration of 3-Methoxyphenol at each time point is determined by constructing a calibration curve using known concentrations of 3-Methoxyphenol spiked into blank plasma. The peak area ratio of 3-Methoxyphenol to this compound is used for quantification.

Time (hr)Mean Plasma Concentration (ng/mL) ± SD
0.25256.3 ± 45.1
0.5489.7 ± 87.3
1378.1 ± 65.9
2198.5 ± 34.2
475.4 ± 13.8
815.2 ± 3.1
24< LOQ

Table 3: Hypothetical Plasma Concentration-Time Profile of 3-Methoxyphenol in Rats Following a 10 mg/kg Oral Dose. *LOQ: Limit of Quantification

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

ParameterUnitValue
Cmaxng/mL495.2
Tmaxhr0.5
AUC(0-t)ng·hr/mL1254.6
hr2.1
CL/FL/hr/kg7.97

Table 4: Hypothetical Pharmacokinetic Parameters of 3-Methoxyphenol in Rats.

Experimental Workflow for In Vivo PK Study cluster_0 Animal Dosing and Sampling cluster_1 Sample Preparation cluster_2 Analysis and Data Processing Dosing Oral Administration of 3-Methoxyphenol to Rats Sampling Blood Collection at Specified Time Points Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Quenching Protein Precipitation with Acetonitrile & 3-MP-d3 (IS) Plasma->Quenching Extraction Supernatant Transfer and Evaporation Quenching->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Application 3: Metabolite Identification in In Vitro and In Vivo Samples

This compound can also be used to aid in the identification of metabolites by looking for the characteristic mass shift between the unlabeled and labeled metabolites.

Experimental Protocol

The experimental protocols are similar to those described in Applications 1 and 2. The LC-MS/MS method would be adapted for metabolite screening.

1. LC-MS/MS Analysis for Metabolite Identification:

  • Full Scan MS: Acquire full scan mass spectra to identify potential metabolites.

  • Product Ion Scanning: Fragment the potential metabolite ions to obtain structural information.

  • Neutral Loss/Precursor Ion Scanning: Screen for specific metabolic transformations, such as the loss of a glucuronide (-176 Da) or sulfate (-80 Da) group.

Data Presentation

The presence of a peak at the expected m/z for a metabolite and a corresponding peak with a +3 Da shift in the deuterated samples confirms the identity of the metabolite.

MetabolitePredicted [M+H]+Observed [M+H]+Observed [M+H+3]+
3-Methoxyphenol125.1125.1128.1
Resorcinol111.0111.0114.0
3-Methoxyphenol Glucuronide301.1301.1304.1
3-Methoxyphenol Sulfate205.0205.0208.0

Table 5: Expected and Hypothetical Observed Mass-to-Charge Ratios for 3-Methoxyphenol and its Metabolites.

Metabolite Identification Logic Start Analyze In Vitro or In Vivo Sample (Dosed with 3-Methoxyphenol) LCMS_Analysis LC-MS/MS Analysis (Full Scan and MS/MS) Start->LCMS_Analysis Peak_Detection Detect Potential Metabolite Peaks LCMS_Analysis->Peak_Detection Mass_Shift Is there a corresponding peak with a +3 Da mass shift? Peak_Detection->Mass_Shift Deuterated_Sample Analyze Corresponding Sample Dosed with this compound Deuterated_Sample->Mass_Shift Metabolite_Confirmed Metabolite Confirmed Mass_Shift->Metabolite_Confirmed Yes Further_Investigation Further Structural Elucidation Required Mass_Shift->Further_Investigation No

Application Note: Quantitative Analysis of 3-Methoxyphenol in Biological Matrices using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Methoxyphenol in biological matrices, such as plasma or serum. The method utilizes 3-Methoxyphenol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1] Sample preparation is streamlined using a simple protein precipitation technique.[2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source.[3] This method provides the necessary selectivity, sensitivity, and reliability for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.

Experimental Protocols

Chemicals and Reagents
  • Analytes: 3-Methoxyphenol (≥99% purity), this compound (≥98% purity, 99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS Grade).

  • Matrix: Drug-free human plasma (K2EDTA).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh 10 mg of 3-Methoxyphenol and this compound and dissolve each in 10 mL of methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solution: Prepare a series of working standard solutions by serially diluting the 3-Methoxyphenol primary stock with 50:50 (v/v) acetonitrile/water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of blank matrix, calibration standards, or study samples into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix sample (add 20 µL of 50:50 acetonitrile/water instead).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 300 µL of the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (95:5 Water/Acetonitrile with 0.1% Formic Acid).[2]

  • Vortex to mix and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was performed using an HPLC system equipped with a C18 column. A gradient elution is employed for efficient separation of the analyte from matrix components.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Total Run Time 5.0 minutes

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
0.5095.05.0
2.505.095.0
3.505.095.0
3.6095.05.0
5.0095.05.0
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an ESI source operating in positive ion mode was used for detection. Analytes were quantified using Multiple Reaction Monitoring (MRM).

ParameterCondition
Mass Spectrometer SCIEX API 4000 or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage +4500 V
Temperature 550°C
Curtain Gas 30 psi
Collision Gas 8 psi
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
3-Methoxyphenol 125.1110.145 V22 eV
125.193.145 V28 eV
This compound 128.1113.145 V22 eV
128.196.145 V28 eV

Quantifier ion is indicated in italics.

Results and Discussion

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, and precision. The use of a deuterated internal standard ensures that any variations during sample processing or injection are accounted for, leading to reliable quantification.

Table 3: Method Validation Quantitative Data

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy at LLOQ 92.5% - 108.3%
Precision (CV%) at LLOQ ≤ 12.1%
Intra-day Accuracy (QC Levels) 95.7% - 104.2%
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Accuracy (QC Levels) 96.1% - 106.8%
Inter-day Precision (CV%) ≤ 9.3%
Matrix Effect Minimal (Corrected by SIL-IS)
Recovery Consistent and reproducible (>85%)

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Sample (100 µL Plasma) Spike 2. Spike with IS (this compound) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS System Reconstitute->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Detect 9. MS/MS Detection (MRM Mode) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 11. Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify 12. Quantify using Calibration Curve Calculate->Quantify

Caption: LC-MS/MS experimental workflow for 3-Methoxyphenol analysis.

Role of the Internal Standard

A stable isotope-labeled internal standard is crucial for correcting analytical variability. Its near-identical chemical properties and co-elution with the analyte ensure that any loss during sample preparation or any ionization suppression/enhancement in the MS source affects both compounds equally. The final quantification is based on the ratio of the analyte signal to the IS signal, providing a highly accurate result.

G cluster_process Analytical Process Analyte 3-Methoxyphenol (Analyte) Prep Sample Prep (Extraction Loss) Analyte->Prep IS This compound (Internal Standard) IS->Prep Ion MS Ionization (Matrix Effects) Prep->Ion Affects Both Equally Result Peak Area Ratio (Analyte / IS) Ion->Result Final Accurate Quantification Result->Final

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of 3-Methoxyphenol in biological matrices. The simple protein precipitation protocol offers high throughput, while the use of this compound as an internal standard ensures the accuracy and precision required for regulated bioanalysis in the drug development pipeline. The method meets typical industry standards for linearity, sensitivity, and reproducibility.

References

Application Notes and Protocols for 3-Methoxyphenol-d3 NMR Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the qualitative and quantitative analysis of 3-Methoxyphenol-d3 by Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are intended to ensure high-quality, reproducible data for research, development, and quality control purposes.

Introduction

3-Methoxyphenol is a common building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The deuterated analog, this compound, where the three protons of the methoxy group are replaced by deuterium, is a valuable internal standard for quantitative analysis by mass spectrometry and NMR. Accurate determination of its purity and concentration is critical. This document outlines the NMR spectroscopic analysis of this compound, providing expected chemical shifts and a detailed experimental protocol.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The data for the non-deuterated 3-Methoxyphenol is provided for comparison.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H26.50-6.41m-
H46.50-6.41m-
H57.13t-
H66.50-6.41m-
OH5.34s-
OCD---

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ) [ppm]Multiplicity (in ¹³C NMR)
C1155.6s
C2102.2s
C3161.2s
C4105.2s
C5131.5s
C6104.5s
OC D₃~55.0t

Experimental Protocol

This protocol details the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For quantitative analysis, use a calibrated microbalance and record the exact weight.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay (d1)2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integration: For quantitative analysis, carefully integrate the signals of interest. Ensure that the integration limits are set wide enough to encompass the entire peak.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire 1H and 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Chemical Shift Referencing baseline->reference integrate Integration & Quantification reference->integrate report Generate Report integrate->report

NMR Analysis Workflow

Signaling Pathway and Logical Relationships

For the analysis of this compound, there is no biological signaling pathway involved. The logical relationship in the context of this analysis pertains to the structural confirmation and quantification based on fundamental NMR principles.

logical_relationship cluster_structure Molecular Structure cluster_nmr NMR Principles cluster_data Spectroscopic Data cluster_analysis Analysis Outcome mol This compound cs Chemical Shift (δ) mol->cs sc Spin-Spin Coupling (J) mol->sc integ Signal Integration mol->integ h1_spec 1H NMR Spectrum cs->h1_spec c13_spec 13C NMR Spectrum cs->c13_spec sc->h1_spec integ->h1_spec qual Qualitative Analysis (Structure Confirmation) h1_spec->qual quant Quantitative Analysis (Purity/Concentration) h1_spec->quant c13_spec->qual

NMR Data Interpretation Logic

References

Application Notes and Protocols for the Analysis of 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 3-Methoxyphenol-d3, a deuterated internal standard commonly used in the quantitative analysis of 3-Methoxyphenol in biological matrices. The methodologies outlined below are applicable to various research and development settings, including pharmacokinetic studies, biomarker analysis, and drug metabolism research.

Introduction

3-Methoxyphenol is a metabolite of various compounds and a biomarker for certain metabolic pathways and exposures. Accurate quantification in biological fluids such as plasma and urine is crucial for many clinical and preclinical studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects, and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1] This document details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available equipment.

Solid-Phase Extraction (SPE)

SPE is a highly selective method for the extraction and purification of analytes from complex matrices. It is particularly useful for urine samples and for achieving low detection limits.

Experimental Protocol: SPE for this compound in Human Urine

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of supernatant, add 20 µL of a 1 µg/mL solution of this compound in methanol.

    • If analyzing for total 3-Methoxyphenol (free and conjugated), perform hydrolysis. A common method is acid hydrolysis with hydrochloric acid.[2][3]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data for Phenolic Compound Analysis using SPE

ParameterUrine[2][4]
Recovery 70-126%
Limit of Detection (LOD) 0.001 - 0.6 ng/mL
Limit of Quantification (LOQ) 0.005 - 1.88 ng/mL
Precision (%RSD) < 19%

Note: The data presented is for a range of phenolic compounds and may vary for this compound depending on the specific matrix and analytical instrumentation.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation s0 Urine Sample s1 Spike with This compound s0->s1 s2 Hydrolysis (optional) s1->s2 spe1 Condition Cartridge (Methanol, Water) s2->spe1 Pre-treated Sample spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (5% Methanol) spe2->spe3 spe4 Elute Analytes (Ethyl Acetate) spe3->spe4 a1 Evaporate Eluate spe4->a1 Eluate a2 Reconstitute in Mobile Phase a1->a2 a3 LC-MS/MS Analysis a2->a3 LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation s0 Plasma Sample s1 Spike with This compound s0->s1 s2 Acidify (HCl) s1->s2 lle1 Add Ethyl Acetate s2->lle1 Pre-treated Sample lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 a1 Evaporate Extract lle3->a1 Organic Extract a2 Reconstitute in Mobile Phase a1->a2 a3 LC-MS/MS Analysis a2->a3 PP_Workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_analysis Analysis Preparation s0 Plasma Sample s1 Spike with This compound s0->s1 pp1 Add Acetonitrile s1->pp1 Spiked Sample pp2 Vortex & Centrifuge pp1->pp2 pp3 Collect Supernatant pp2->pp3 a1 Evaporate Supernatant pp3->a1 Supernatant a2 Reconstitute in Mobile Phase a1->a2 a3 LC-MS/MS Analysis a2->a3

References

Application Notes and Protocols for the Quantification of Phenolic Compounds Using 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Methoxyphenol-d3 as an internal standard for the accurate quantification of phenolic compounds, particularly guaiacol and its derivatives, in various biological and food matrices. The protocols outlined below leverage the principles of isotope dilution mass spectrometry, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, and they are also formed during food processing and as metabolites of xenobiotics. Accurate quantification of these compounds is crucial in food science, environmental analysis, and pharmaceutical research due to their potential health effects and role as biomarkers. 3-Methoxyphenol (guaiacol) and its derivatives are notable for their contribution to the aroma and flavor of many foods and beverages, and they can also be indicators of specific metabolic or disease states.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. This internal standard mimics the chemical and physical properties of the target analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

Analytical Principles

Isotope dilution analysis with this compound involves adding a known amount of the deuterated standard to the sample prior to any extraction or cleanup steps. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Target Analytes

This compound is an ideal internal standard for the quantification of:

  • Guaiacol (2-Methoxyphenol)

  • Other isomeric methoxyphenols

  • Derivatives of guaiacol, such as 4-ethylguaiacol and 4-vinylguaiacol

  • Other volatile phenolic compounds with similar chemical structures

Experimental Protocols

Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below. These protocols can be adapted based on the specific matrix and target analytes.

Protocol 1: Quantification of Volatile Phenols in Plasma/Serum

This protocol is suitable for pharmacokinetic studies and biomarker discovery.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for specific analytes).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Note: Specific MRM transitions for this compound are not widely published. The following are predicted transitions based on the structure of guaiacol. These must be empirically determined and optimized on the specific instrument being used.

    CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
    Guaiacol 123.0 ([M-H]⁻)108.0Optimize
    This compound (IS) 126.0 ([M-H]⁻)111.0Optimize
Protocol 2: Quantification of Volatile Phenols in Food and Beverage Matrices (e.g., Wine, Fruit Juice)

This protocol is suitable for quality control and flavor profiling.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of the liquid sample, add 10 µL of this compound internal standard solution.

  • Condition a polymeric SPE cartridge (e.g., 60 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the phenolic compounds with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Follow the LC-MS/MS parameters as described in Protocol 1, optimizing as necessary for the specific matrix and analytes.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected performance of a validated method using this compound as an internal standard. Actual values must be determined experimentally.

Table 1: Method Validation Parameters for Guaiacol in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 110%

Table 2: Quantitative Analysis of Guaiacol in Beverage Samples

SampleGuaiacol Concentration (µg/L)%RSD (n=3)
Red Wine A 25.44.2
Red Wine B 15.85.1
Whiskey 150.23.5
Orange Juice Not Detected-

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Food Sample Add_IS Spike with This compound Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Phenolic Compound Quantification.

Metabolic Pathway of Methoxyphenols

This diagram illustrates the potential metabolic fate of 3-methoxyphenol in the body, which primarily involves Phase II conjugation reactions to increase water solubility and facilitate excretion.

metabolic_pathway cluster_phase_II Phase II Metabolism Methoxyphenol 3-Methoxyphenol Glucuronidation Glucuronidation (UGT Enzymes) Methoxyphenol->Glucuronidation UDPGA Sulfation Sulfation (SULT Enzymes) Methoxyphenol->Sulfation PAPS Glucuronide_Conjugate 3-Methoxyphenol Glucuronide Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate 3-Methoxyphenol Sulfate Sulfation->Sulfate_Conjugate Excretion Urinary Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Application of 3-Methoxyphenol-d3 in the Environmental Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Methoxyphenol is a phenolic compound that can be introduced into the environment through various industrial and natural processes. Due to its potential toxicity, monitoring its presence and concentration in environmental matrices such as water is of significant importance. The analysis of such semi-volatile organic compounds at trace levels requires highly sensitive and accurate analytical methods. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1][2][3] 3-Methoxyphenol-d3, a deuterated analog of 3-methoxyphenol, is an ideal internal standard for the quantification of 3-methoxyphenol and related phenolic compounds in environmental samples. Its chemical and physical properties are nearly identical to the native analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.

This application note describes a detailed protocol for the determination of 3-methoxyphenol in water samples using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

A known amount of this compound is added to the water sample as an internal standard. The sample is then subjected to a liquid-liquid extraction to isolate the target analyte and the internal standard. The extract is concentrated and derivatized to improve chromatographic separation and detection. The final extract is analyzed by GC-MS. Quantification is performed by measuring the ratio of the response of the native analyte to the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions (1000 µg/mL):

  • Accurately weigh 10 mg of 3-methoxyphenol and this compound into separate 10 mL volumetric flasks.

  • Dissolve in methanol and bring to volume.

  • Store at 4°C in amber vials.

1.2. Intermediate Standard Solutions (10 µg/mL):

  • Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

  • Dilute to volume with methanol.

1.3. Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate volumes of the 3-methoxyphenol intermediate standard into clean matrix (e.g., reagent water).

  • A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 50 µg/L.

  • Spike each calibration standard and sample with a constant concentration of the this compound internal standard (e.g., 10 µg/L).

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 mL water sample in a separatory funnel, add the internal standard (this compound) to achieve a final concentration of 10 µg/L.

  • Acidify the sample to pH < 2 with concentrated sulfuric acid.

  • Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Derivatization
  • To the 1 mL concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (hypothetical for TMS derivatives):

      • 3-Methoxyphenol-TMS: m/z (quantification ion), m/z (qualifier ion 1), m/z (qualifier ion 2).

      • This compound-TMS: m/z (quantification ion).

Data Presentation

The following tables represent hypothetical data for method validation to demonstrate the expected performance of this analytical method.

Table 1: Method Detection Limit (MDL) and Method Quantitation Limit (MQL)

ParameterValue (µg/L)
Method Detection Limit (MDL)0.05
Method Quantitation Limit (MQL)0.15

Table 2: Linearity of Calibration Curve

Concentration (µg/L)Response Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.590
10.01.180
50.05.950
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy and Precision

Spiked Concentration (µg/L)Mean Measured Concentration (µg/L) (n=5)Recovery (%)Relative Standard Deviation (RSD) (%)
0.50.48965.2
10.09.9993.8
40.041.21032.5

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of 3-methoxyphenol in environmental samples using this compound and GC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike Extraction 3. Liquid-Liquid Extraction Spike->Extraction Concentration 4. Extract Concentration Extraction->Concentration Derivatization 5. Derivatization (TMS) Concentration->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Integration 7. Peak Integration GCMS->Integration Calibration 8. Calibration Curve Generation Integration->Calibration Quantification 9. Concentration Calculation Calibration->Quantification Report 10. Final Report Quantification->Report

Caption: Workflow for 3-Methoxyphenol Analysis using ID-GC-MS.

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a robust, sensitive, and accurate approach for the quantification of 3-methoxyphenol in environmental water samples. This methodology effectively compensates for sample matrix effects and variations during sample preparation and analysis, leading to high-quality analytical data suitable for environmental monitoring and research.

References

Application Notes and Protocols for Pharmacokinetic Studies Using 3-Methoxyphenol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is fundamental. This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Methoxyphenol-d3, is critical for accurate and precise quantification of the analyte, in this hypothetical case, 3-Methoxyphenol, in complex biological matrices.[1][2][3]

This document provides a detailed application note and a representative protocol for a pharmacokinetic study of 3-Methoxyphenol, employing this compound as an internal standard. While specific pharmacokinetic data for this compound is not publicly available, this guide is built upon established bioanalytical methods for phenolic compounds and the principles of using deuterated internal standards.[4][5]

Principle of Deuterated Internal Standards:

This compound is chemically identical to 3-Methoxyphenol but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage is that the deuterated standard co-elutes with the analyte during chromatography, meaning it experiences the same variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). This co-elution ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.

Hypothetical Pharmacokinetic Data of 3-Methoxyphenol

The following table summarizes hypothetical pharmacokinetic parameters for 3-Methoxyphenol in rats following a single oral dose of 10 mg/kg. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL850 ± 120
Tmax (Time to Cmax)h0.5 ± 0.1
AUC0-t (Area Under the Curve)ng·h/mL4200 ± 550
t1/2 (Half-life)h3.2 ± 0.8
CL/F (Apparent Clearance)L/h/kg2.4 ± 0.3
Vd/F (Apparent Volume of Distribution)L/kg11.1 ± 2.1

Experimental Protocols

This section details a representative protocol for a pharmacokinetic study of 3-Methoxyphenol using this compound as an internal standard.

Materials and Reagents
  • 3-Methoxyphenol (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and filtered

  • Rat plasma (or other relevant biological matrix)

  • 96-well plates

  • Centrifuge

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxyphenol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with 50:50 ACN:Water to prepare working solutions for spiking into blank plasma to create calibration standards (e.g., 1-2000 ng/mL) and quality control (QC) samples (e.g., low, mid, high concentrations).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with ACN containing 0.1% formic acid.

Sample Preparation (Protein Precipitation)

This is a rapid and common method for removing proteins from plasma samples.

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in ACN with 0.1% formic acid) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methoxyphenol123.1108.115
This compound126.1111.115
Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the data.

  • Quantify the concentration of 3-Methoxyphenol in the QC and study samples by interpolating their peak area ratios from the calibration curve.

  • Use pharmacokinetic software to calculate the PK parameters from the plasma concentration-time data.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Plasma->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC_Injection Inject into UHPLC Supernatant->LC_Injection Separation C18 Column Separation LC_Injection->Separation Detection Mass Spec Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify via Calibration Curve Ratio->Calibration PK_Analysis Pharmacokinetic Analysis Calibration->PK_Analysis

Caption: Bioanalytical workflow for a pharmacokinetic study.

G cluster_workflow LC-MS/MS Quantification Analyte Analyte (3-Methoxyphenol) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Matrix Biological Matrix (e.g., Plasma) Matrix->Sample_Prep LC_Separation LC Co-elution Sample_Prep->LC_Separation MS_Detection MS Differentiation by Mass LC_Separation->MS_Detection Quantification Accurate Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Role of deuterated internal standard in LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyphenol-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the mass spectrometry signal of 3-Methoxyphenol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?

A1: Low signal intensity for this compound can stem from several factors. The most common causes include ion suppression from matrix components, suboptimal ionization source parameters, incorrect mobile phase composition, or issues with the stability of the deuterated standard itself.[1][2] It is also possible that the concentration of the internal standard is not appropriate for the analytical range of the assay.[3]

Q2: What is a "matrix effect" and how does it affect this compound analysis?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[4][5] For this compound, a phenolic compound, matrix components like phospholipids can significantly suppress its ionization in electrospray ionization (ESI), leading to a decreased signal. This can compromise the accuracy and precision of your quantitative analysis.

Q3: Can the position of the deuterium labels on this compound affect its signal?

A3: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on exchangeable sites, such as a hydroxyl group (-OH), they can exchange with hydrogen atoms from the solvent (a phenomenon known as H/D exchange). This leads to a decrease in the signal of the deuterated standard and can result in an overestimation of the native analyte concentration. It is always preferable to use internal standards with deuterium labels on stable positions, like the aromatic ring.

Q4: I'm observing a retention time shift between 3-Methoxyphenol and this compound. Is this normal?

A4: A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While often minimal, if the separation is significant, it could expose the analyte and the internal standard to different matrix environments, potentially leading to differential ion suppression.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Low Signal Intensity

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound.

Problem: The peak area for this compound is significantly lower than expected.

Step 1: Verify Mass Spectrometer Performance

  • Action: Perform a direct infusion of a this compound standard solution into the mass spectrometer.

  • Purpose: To confirm that the instrument is functioning correctly and to optimize source parameters without the influence of the LC system.

  • Expected Outcome: A stable and strong signal for the this compound precursor and product ions. If the signal is weak during infusion, the issue likely lies with the MS settings.

Step 2: Assess for Matrix Effects

  • Action: Conduct a post-extraction spike experiment.

  • Purpose: To quantitatively determine if ion suppression or enhancement is occurring.

  • Methodology: See the detailed protocol below.

  • Expected Outcome: The matrix factor calculation will indicate the extent of signal suppression or enhancement. A matrix factor less than 1 indicates ion suppression.

Step 3: Optimize Chromatographic Conditions

  • Action: Adjust the LC method to separate this compound from interfering matrix components.

  • Purpose: To minimize ion suppression by ensuring co-eluting matrix components do not interfere with the ionization of the internal standard.

  • Suggestions:

    • Modify the mobile phase gradient to improve separation.

    • Test different analytical columns (e.g., C18, Phenyl-Hexyl).

    • Consider using a smaller particle size column for better resolution.

Step 4: Evaluate Sample Preparation

  • Action: Test different sample clean-up techniques.

  • Purpose: To remove matrix components that cause ion suppression.

  • Suggestions:

    • Solid-Phase Extraction (SPE)

    • Liquid-Liquid Extraction (LLE)

    • Protein Precipitation (PPT)

Below is a table summarizing the potential impact of different sample preparation methods on signal intensity and matrix effects for this compound.

Sample Preparation MethodRelative Signal Intensity (Peak Area)Matrix Effect (%)
Protein Precipitation (Acetonitrile)55,00045% Suppression
Liquid-Liquid Extraction (MTBE)85,00015% Suppression
Solid-Phase Extraction (C18)98,0002% Suppression

This table presents illustrative data for comparison purposes.

Logical Workflow for Troubleshooting Low Signal

TroubleshootingWorkflow Start Low this compound Signal CheckMS Verify MS Performance (Direct Infusion) Start->CheckMS SignalOK Signal OK? CheckMS->SignalOK AssessMatrix Assess Matrix Effects (Post-Extraction Spike) SignalOK->AssessMatrix Yes OptimizeMS Optimize MS Source Parameters SignalOK->OptimizeMS No Suppression Significant Suppression? AssessMatrix->Suppression OptimizeLC Optimize Chromatography Suppression->OptimizeLC Yes End Signal Improved Suppression->End No ImproveSamplePrep Improve Sample Preparation OptimizeLC->ImproveSamplePrep ImproveSamplePrep->End OptimizeMS->CheckMS

Caption: A step-by-step workflow for diagnosing low signal intensity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • This compound stock solution

  • Mobile phase or reconstitution solvent

  • Standard sample preparation materials (e.g., SPE cartridges, solvents)

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at the working concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. After the final evaporation step, spike the this compound standard into the extracted matrix at the same concentration as Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

  • Interpret the Results:

    • MF < 1: Indicates ion suppression.

    • MF > 1: Indicates ion enhancement.

    • MF = 1: Indicates no significant matrix effect.

Protocol 2: Optimizing ESI Source Parameters for this compound

Objective: To determine the optimal mass spectrometer source settings for maximizing the this compound signal.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water)

  • Syringe pump

  • Mass spectrometer software

Procedure:

  • Set up a direct infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Select the appropriate ionization mode: For phenolic compounds like this compound, negative ion mode (ESI-) is often preferred.

  • Optimize parameters systematically: While monitoring the signal intensity of the this compound precursor ion, adjust the following parameters one at a time to find the value that yields the highest and most stable signal:

    • Capillary Voltage

    • Nebulizing Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Record the optimal settings and apply them to your LC-MS/MS method.

The following table shows an example of parameter optimization.

ParameterSetting 1Signal IntensitySetting 2Signal IntensitySetting 3Signal Intensity
Capillary Voltage3.0 kV1.2e53.5 kV 1.8e5 4.0 kV1.6e5
Nebulizing Gas30 psi1.5e535 psi 1.8e5 40 psi1.7e5
Drying Gas Flow8 L/min1.6e510 L/min1.7e512 L/min 1.8e5
Drying Gas Temp.300 °C1.4e5325 °C 1.8e5 350 °C1.7e5

This table presents illustrative data for optimization purposes. Optimal values are instrument-dependent.

Signaling Pathway of Ion Suppression

IonSuppression cluster_source ESI Source cluster_process Ionization Process Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition Competition for Surface/Charge Droplet->Competition ReducedIonization Reduced Analyte Ionization Competition->ReducedIonization MS_Inlet MS Inlet ReducedIonization->MS_Inlet Fewer Ions LowSignal Low Signal Intensity MS_Inlet->LowSignal

Caption: The mechanism of ion suppression in the ESI source.

References

Technical Support Center: Optimizing Chromatographic Separation of 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 3-Methoxyphenol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for analyzing this compound?

A1: The most common methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for its robustness in analyzing phenolic compounds, while GC-MS is highly sensitive, particularly when derivatization is employed to increase analyte volatility.[1][2]

Q2: I am observing that my this compound standard elutes slightly earlier than its non-deuterated counterpart in reversed-phase HPLC. Is this expected?

A2: Yes, this is a known phenomenon referred to as the chromatographic isotope effect.[3] In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the non-polar stationary phase compared to their non-deuterated analogs. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to a small decrease in hydrophobicity and thus, a shorter retention time.[3] The magnitude of this shift is typically small but can be influenced by the number and position of deuterium atoms, as well as the specific chromatographic conditions.[4]

Q3: What can cause peak tailing when analyzing this compound?

A3: Peak tailing is a common issue when analyzing phenolic compounds. The primary causes include:

  • Secondary Interactions: The hydroxyl group of the phenol can interact with active sites, such as residual silanol groups, on the silica-based stationary phase of the column.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the phenolic group, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Degradation: Contamination or physical damage to the column can disrupt the flow path and cause peak distortion.

Q4: Should I be concerned about deuterium exchange with this compound?

A4: Deuterium exchange can be a concern, particularly if the deuterium atoms are in labile positions, such as on a hydroxyl group. For this compound, the deuterium is on the methoxy group, which is generally stable. However, care should be taken to avoid strongly acidic or basic conditions, which can catalyze exchange. It is also advisable to store the standard in a dry, inert atmosphere.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a drawn-out tail (tailing).

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge (fronting).

Possible Causes and Solutions:

CauseSolution
Secondary interactions with silanol groups (Tailing) Lower the mobile phase pH to ~2.5-3.5 to suppress silanol ionization. Use a modern, end-capped column with high-purity silica.
Mobile phase pH close to analyte pKa (Tailing) Adjust the mobile phase pH to be at least 2 units away from the pKa of 3-Methoxyphenol.
Column overload (Fronting or Tailing) Reduce the injection volume or dilute the sample.
Sample solvent stronger than mobile phase Dissolve the sample in the mobile phase or a weaker solvent.
Column contamination or void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for this compound shift between injections or batches.

Possible Causes and Solutions:

CauseSolution
Inadequate column equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Mobile phase composition changes Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, check the pump performance.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Column aging or contamination Use a guard column and implement a regular column cleaning protocol.
Issue 3: Co-elution or Poor Resolution of this compound and its Non-deuterated Analog

Symptoms:

  • The peaks for the deuterated and non-deuterated compounds are not baseline separated.

Possible Causes and Solutions:

ParameterEffect on ResolutionRecommended Action
Mobile Phase Composition Changing the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.Experiment with different organic modifiers and varying the aqueous-to-organic ratio.
Gradient Slope (for HPLC) A shallower gradient increases the run time but can improve the resolution of closely eluting peaks.Decrease the gradient slope to improve separation.
Column Chemistry Different stationary phases (e.g., C18, Phenyl-Hexyl) offer different selectivities.Screen different column chemistries to find one that provides optimal separation.
Temperature (for GC) A slower temperature ramp rate can improve the separation of closely eluting compounds.Optimize the temperature program by reducing the ramp rate.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis (Adaptable)

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm or MS with appropriate settings for this compound.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

Protocol 2: GC-MS Method for this compound Analysis (Adaptable)

This protocol may require derivatization for optimal performance.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: Splitless injection of 1 µL at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing This compound Standard Spike with Internal Standard Sample->Standard Extraction Extraction (LLE or SPE) Standard->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Injection into HPLC or GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification troubleshooting_peak_tailing Start Peak Tailing Observed CheckSystem Check System Suitability (e.g., pressure, leaks) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Address System Issues SystemOK->FixSystem No CheckMethod Evaluate Method Parameters SystemOK->CheckMethod Yes FixSystem->CheckSystem LowerpH Lower Mobile Phase pH CheckMethod->LowerpH UseEndcapped Use End-Capped Column LowerpH->UseEndcapped ReduceLoad Reduce Sample Load UseEndcapped->ReduceLoad CheckSolvent Check Sample Solvent ReduceLoad->CheckSolvent Resolved Problem Resolved? CheckSolvent->Resolved Resolved->CheckMethod No, try next parameter End Successful Separation Resolved->End Yes

References

Technical Support Center: 3-Methoxyphenol-d3 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is primarily based on data for the non-deuterated analogue, 3-Methoxyphenol. The deuterated form, 3-Methoxyphenol-d3, is expected to exhibit very similar chemical and physical properties. However, for lot-specific information, always consult the supplier's safety data sheet (SDS) and certificate of analysis (C of A).

This technical support guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and proper storage of this compound to ensure experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound? A: For long-term stability, neat this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] A storage temperature of 0-8°C is often recommended.

Q2: How should I store solutions of this compound? A: For solutions, it is recommended to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[2]

Q3: What are the visual indicators of this compound degradation? A: Degradation may be indicated by a change in appearance, such as the liquid turning from colorless or light pink to a darker red-brown color.[3] If you are using a solution, the formation of a precipitate may also suggest degradation or reduced solubility. For accurate assessment, an analytical purity check is recommended.

Q4: Is this compound sensitive to air and moisture? A: Phenolic compounds can be sensitive to oxidation. While specific data for this compound is not readily available, it is prudent to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or for preparing solutions for sensitive applications. Always ensure the container is tightly closed after use to minimize exposure to air and moisture.[1]

Q5: What substances are incompatible with this compound? A: 3-Methoxyphenol should not be stored with or exposed to incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents. Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.

Q6: What is the typical shelf-life of this compound? A: The shelf life can vary by manufacturer. If a retest date is not provided on the Certificate of Analysis, it is advisable to re-verify the purity of the compound if it has been stored for more than one year. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable when handled and stored correctly.

Quantitative Data Summary

For easy reference, the recommended storage conditions are summarized in the table below.

FormStorage TemperatureRecommended DurationKey Considerations
Neat Compound 0 - 8 °CLong-termStore in a tightly sealed container, protected from light.
Stock Solution -20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.
Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.

Experimental Protocols

General Protocol for Stability Assessment of this compound via HPLC-UV

This protocol provides a framework for researchers to assess the stability of this compound under various experimental conditions.

Objective: To determine the purity of this compound and monitor for potential degradation over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Acid modifier (e.g., formic acid or trifluoroacetic acid)

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV-Vis detector

  • Calibrated analytical balance and volumetric glassware

Methodology:

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution (e.g., 1 mg/mL).

    • Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation for Stability Study:

    • Prepare aliquots of a this compound solution at a known concentration.

    • Subject the aliquots to stress conditions (e.g., elevated temperature, light exposure, acidic/basic conditions).

    • At predetermined time points (e.g., 0, 24, 48, 96 hours), retrieve an aliquot and dilute it to the working standard concentration.

  • HPLC Analysis (Illustrative Conditions):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 275 nm.

    • Column Temperature: 30°C.

  • Data Interpretation:

    • Assess the purity of the initial sample by calculating the peak area percentage of the main peak.

    • In the stability study, compare the peak area of the main analyte at each time point to the initial time point. The emergence of new peaks or a decrease in the main peak area indicates degradation.

Visual Guides

The following diagrams illustrate key workflows and troubleshooting logic for handling this compound.

logical_relationships cluster_0 Troubleshooting Potential Degradation A Observe unexpected experimental results B Visually inspect compound (color change, precipitation) A->B C Perform analytical purity check (e.g., HPLC, GC-MS) B->C D Is purity acceptable? C->D E Compound is stable. Troubleshoot other experimental variables. D->E Yes F Compound has degraded. Discard and use fresh stock. D->F No G Review storage and handling procedures F->G

Caption: Troubleshooting flowchart for suspected degradation of this compound.

experimental_workflow cluster_1 Recommended Handling Workflow Rec Receive Compound Store Store under recommended conditions (cool, dark, dry) Rec->Store Prep Prepare stock solution (use dry solvent, consider inert atmosphere) Store->Prep Ali Aliquot into single-use vials Prep->Ali Store_Ali Store aliquots at -20°C or -80°C Ali->Store_Ali Use Use in experiment Store_Ali->Use Disp Dispose of waste properly Use->Disp

References

Technical Support Center: Matrix Effects in 3-Methoxyphenol-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-Methoxyphenol-d3.

Troubleshooting Guide

Q1: My this compound signal is significantly lower in my biological samples compared to the standard in a neat solution. What could be the cause?

This issue is likely due to a phenomenon known as matrix-induced ion suppression .[1][2][3] Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.[4][5]

Recommended Action:

  • Confirm Matrix Effect: Perform a quantitative assessment of matrix effects to confirm ion suppression.

  • Optimize Sample Preparation: Implement a more rigorous sample clean-up method to remove interfering matrix components.

  • Chromatographic Separation: Modify your chromatographic method to separate the analyte from the interfering components.

  • Sample Dilution: If the signal intensity is sufficient, diluting your sample can reduce the concentration of interfering matrix components.

Q2: I am observing inconsistent and irreproducible results for my this compound quantification across different sample lots. How can I troubleshoot this?

Inconsistent results across different lots of a biological matrix are a strong indicator of variable matrix effects. The composition and concentration of interfering substances can differ between individual samples or batches, leading to varying degrees of ion suppression or enhancement.

Recommended Action:

  • Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of your blank matrix to understand the variability.

  • Utilize a Stable Isotope-Labeled Internal Standard: As you are using this compound, it is likely serving as an internal standard for the unlabeled 3-Methoxyphenol. If you are quantifying this compound as the analyte itself, the use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects. The internal standard should have similar physicochemical properties to your analyte.

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability.

Q3: My results show a signal enhancement for this compound in the sample matrix. Is this also a matrix effect?

Yes, this is a form of matrix effect known as ion enhancement . While less common than ion suppression, co-eluting matrix components can sometimes improve the ionization efficiency of the analyte, leading to a higher signal in the matrix compared to a neat solution. This can also lead to inaccurate quantification.

Recommended Action:

The troubleshooting steps are the same as for ion suppression. The goal is to minimize the influence of the matrix on the analyte's ionization.

  • Confirm and Quantify the Enhancement: Use the post-extraction spike method to determine the extent of signal enhancement.

  • Improve Sample Cleanup: Focus on removing the matrix components that are co-eluting with your analyte.

  • Optimize Chromatography: Adjust your chromatographic conditions to separate the analyte from the enhancing components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting components from the sample matrix. These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantification.

Q2: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

The most common method is the post-extraction spike method . This involves comparing the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solvent at the same concentration. The Matrix Factor (MF) is calculated to quantify the effect.

Q3: How do I choose an appropriate internal standard for my 3-Methoxyphenol analysis to mitigate matrix effects?

For LC-MS/MS applications, a stable isotope-labeled (SIL) internal standard is considered the gold standard. Since your topic is on this compound, this is an excellent SIL internal standard for the quantification of endogenous or unlabeled 3-Methoxyphenol. An ideal internal standard should:

  • Be structurally and chemically similar to the analyte.

  • Have a similar chromatographic retention time and ionization response.

  • Not be naturally present in the sample matrix.

  • Be clearly resolved from the analyte and other matrix components in the chromatogram.

Q4: What are the most effective sample preparation techniques to reduce matrix effects for phenolic compounds like 3-Methoxyphenol?

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Different SPE sorbents can be screened to find the one that provides the cleanest extract.

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of polar analytes may be lower.

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may result in significant matrix effects.

Q5: Can changing my LC-MS instrument parameters help to reduce matrix effects?

Yes, to some extent. While sample preparation and chromatography are the primary means of addressing matrix effects, you can also consider:

  • Switching Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your compound is amenable to APCI, this could be a viable option.

  • Changing Ionization Polarity: Switching between positive and negative ionization modes can sometimes reduce interference, as fewer matrix components may be ionizable in one mode compared to the other.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effect on this compound Signal

Matrix LotPeak Area in Neat Solvent (A)Peak Area in Matrix Extract (B)Matrix Factor (B/A)Matrix Effect (%)
Lot 11,250,000850,0000.68-32% (Suppression)
Lot 21,250,000925,0000.74-26% (Suppression)
Lot 31,250,0001,550,0001.24+24% (Enhancement)
Lot 41,250,000780,0000.62-38% (Suppression)
Lot 51,250,000890,0000.71-29% (Suppression)
Lot 61,250,000950,0000.76-24% (Suppression)

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Mitigation for this compound

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MF
Protein Precipitation (PPT)95 ± 5%0.550.95
Liquid-Liquid Extraction (LLE)82 ± 7%0.850.98
Solid-Phase Extraction (SPE)91 ± 4%0.971.01

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound standard solution of known concentration.

  • Solvents for sample preparation and LC-MS analysis.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent to achieve a final concentration in the middle of the calibration curve range.

    • Set B (Post-Extraction Spike): Process the blank matrix samples using your established sample preparation protocol. Spike the this compound standard into the final, extracted blank matrix to the same final concentration as in Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • A MF < 1 indicates ion suppression.

    • A MF > 1 indicates ion enhancement.

    • A MF = 1 indicates no significant matrix effect.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (MF - 1) * 100

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the retention time regions where ion suppression or enhancement occurs.

Materials:

  • Syringe pump.

  • Tee-union.

  • This compound standard solution.

  • Extracted blank matrix sample.

Procedure:

  • Set up the infusion:

    • Connect the outlet of the LC column to a tee-union.

    • Connect a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to the second port of the tee.

    • Connect the third port of the tee to the mass spectrometer's ion source.

  • Establish a stable baseline: Begin the infusion and acquire data. You should observe a stable signal for this compound.

  • Inject the matrix extract: Inject a blank matrix extract that has gone through your sample preparation procedure onto the LC system.

  • Monitor the signal: Any significant dip in the stable baseline signal indicates ion suppression at that specific retention time. Conversely, a significant increase in the signal indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis Sample Biological Sample Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Extraction (PPT, LLE, SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation ME1 Matrix components co-extracted LC_Separation LC Separation Evaporation->LC_Separation Ionization Ionization Source (ESI/APCI) LC_Separation->Ionization ME2 Co-elution of interferences MS_Detection MS Detection Ionization->MS_Detection ME3 Ion Suppression/ Enhancement Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: General workflow for LC-MS analysis highlighting potential stages for the introduction of matrix effects.

Troubleshooting_Decision_Tree Start Inconsistent/Inaccurate Quantification of This compound Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? (MF ≠ 1) Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., use SPE) ME_Present->Optimize_SP Yes End_Good Method Acceptable ME_Present->End_Good No Optimize_Chroma Optimize Chromatography (change gradient, column) Optimize_SP->Optimize_Chroma Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Present Check Again End_Bad Further Method Development Needed Revalidate->End_Bad Still Present

Caption: Troubleshooting decision tree for investigating and mitigating matrix effects in this compound quantification.

SIL_IS_Principle cluster_Sample In Sample Matrix cluster_MS_Signal Mass Spectrometer Signal Analyte 3-Methoxyphenol (Analyte) Ion_Suppression Ion Suppression (Matrix Effect) Analyte->Ion_Suppression SIL_IS This compound (Internal Standard) SIL_IS->Ion_Suppression Analyte_Signal Analyte Signal (Suppressed) Ion_Suppression->Analyte_Signal IS_Signal IS Signal (Suppressed Equally) Ion_Suppression->IS_Signal Quantification Quantification based on Peak Area Ratio (Analyte / IS) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: Principle of using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.

References

Technical Support Center: Minimizing Ion Suppression of 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of 3-Methoxyphenol-d3 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of your analyte.[3] Since this compound is a deuterated internal standard, severe ion suppression can diminish its signal to a level below the limit of detection, making accurate quantification of the target analyte (3-Methoxyphenol) impossible.[4]

Q2: I am using a deuterated internal standard (this compound). Doesn't that automatically correct for ion suppression?

A2: Using a stable isotope-labeled (SIL) internal standard like this compound is a critical strategy to compensate for ion suppression, but it does not eliminate it.[5] The SIL internal standard co-elutes with the analyte and experiences similar suppression, which allows for an accurate ratio-based quantification. However, if the suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, compromising the assay's sensitivity and reproducibility. Therefore, it is still essential to minimize the root cause of the ion suppression.

Q3: What are the common causes of ion suppression for phenolic compounds like this compound?

A3: The primary causes of ion suppression for phenolic compounds are co-eluting matrix components that compete for ionization in the mass spectrometer source. These interfering components can originate from various sources, including:

  • Endogenous matrix components: In biological samples, these include phospholipids, proteins, and salts.

  • Exogenous substances: These can be introduced during sample collection and preparation, such as polymers from plastic tubes.

  • Mobile phase additives: High concentrations of non-volatile salts or ion-pairing agents can also contribute to ion suppression.

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A widely used method to identify and assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.

Troubleshooting Guides

Problem: Low or no signal for this compound.

This issue often points to significant ion suppression. The following troubleshooting steps can help identify and resolve the problem.

Logical Workflow for Troubleshooting Poor Signal Intensity

A Low or No Signal for this compound B Investigate Ion Suppression A->B C Optimize Sample Preparation B->C Confirmed D Modify Chromatographic Conditions B->D Confirmed E Check MS Source Conditions B->E Suspected F Implement a More Effective Cleanup (e.g., SPE, LLE) C->F G Dilute the Sample C->G H Optimize Gradient Profile D->H I Change Stationary Phase D->I J Reduce Flow Rate D->J K Clean the Ion Source E->K L Re-evaluate and Validate Method F->L G->L H->L I->L J->L K->B

Caption: A logical workflow for troubleshooting poor signal intensity.

Solution 1: Enhance Sample Preparation

The most effective way to mitigate ion suppression is to remove interfering matrix components before analysis.

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

  • Protein Precipitation (PPT): While simple and fast, this method is the least effective at removing other matrix components like phospholipids and salts, which are significant contributors to ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

TechniqueSelectivityAnalyte RecoveryThroughputEffectiveness for Ion Suppression
Protein Precipitation (PPT) LowGoodHighLow to Moderate
Liquid-Liquid Extraction (LLE) ModerateVariableLow to ModerateModerate to High
Solid Phase Extraction (SPE) HighGood to ExcellentModerate to HighHigh

Solution 2: Optimize Chromatographic Conditions

Modifying the LC method can separate the elution of this compound from the regions of ion suppression.

  • Use High-Resolution Columns: Employing columns with smaller particle sizes (e.g., UPLC) provides better peak resolution and reduces the likelihood of co-elution with matrix components.

  • Adjust the Gradient: Modifying the gradient profile can improve the separation between the analyte and interfering compounds.

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl) can alter selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.

Solution 3: Sample Dilution

A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only practical if the analyte concentration is high enough to remain detectable after dilution.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time windows where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract

Procedure:

  • System Setup:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Connect the outlet of the LC column to a tee-union.

    • Connect the syringe pump containing the this compound standard solution to the second port of the tee-union.

    • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Acquire data on the mass spectrometer in the appropriate mode (e.g., MRM for this compound). You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the signal intensity of the infused this compound. Any significant drop in the baseline signal indicates a region of ion suppression.

Experimental Workflow for Post-Column Infusion

cluster_0 LC System cluster_1 Infusion System A LC Column C Tee-Union A->C B Syringe Pump (this compound) B->C D MS Ion Source C->D E Mass Analyzer D->E

Caption: Experimental setup for the post-column infusion experiment.

Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples

Objective: To clean up plasma samples and minimize matrix effects before LC-MS analysis of 3-Methoxyphenol.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with ion exchange)

  • SPE vacuum manifold

  • Plasma sample containing 3-Methoxyphenol and this compound

  • Pre-treatment solution (e.g., 2% formic acid in water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Nitrogen evaporator

Procedure:

  • Pre-treatment:

    • To 500 µL of plasma, add 500 µL of the pre-treatment solution. Vortex to mix.

  • Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of the wash solution through the cartridge to remove polar interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of the elution solvent to the cartridge to elute 3-Methoxyphenol and this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Workflow for Solid Phase Extraction (SPE)

A Sample Pre-treatment C Sample Loading A->C B SPE Cartridge Conditioning B->C D Washing Step C->D E Elution of Analyte D->E F Dry-down and Reconstitution E->F G LC-MS Analysis F->G

Caption: General workflow for sample cleanup using Solid Phase Extraction.

References

Technical Support Center: 3-Methoxyphenol-d3 Calibration & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Methoxyphenol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the use of this compound as an internal standard in calibration curves and quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of 3-Methoxyphenol. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Using a SIL-IS is considered best practice as it has nearly identical chemical and physical properties to the analyte (3-Methoxyphenol), which helps to correct for variability during sample preparation, chromatography, and ionization.

Q2: What are the recommended storage conditions for this compound stock and working solutions?

A2: To ensure the stability of this compound, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh as needed and stored at low temperatures (e.g., 4°C) during an analytical run.

Q3: Is the deuterium on the methoxy group of this compound stable?

A3: Deuterium labels on methoxy groups are generally stable and not prone to isotopic exchange (back-exchange) under typical analytical conditions. Deuterium atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH) are much more susceptible to exchange with hydrogen atoms from the solvent or sample matrix.

Q4: Can I use the same mass transition (MRM) for this compound as for 3-Methoxyphenol?

A4: No, a different Multiple Reaction Monitoring (MRM) transition must be used for this compound. Since deuterium is heavier than hydrogen, the precursor and product ions of the deuterated standard will have a higher mass-to-charge ratio (m/z) than the non-deuterated analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 3-Methoxyphenol using this compound as an internal standard.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation - Verify the concentration of the stock solutions of both the analyte and the internal standard. - Ensure accurate serial dilutions and proper mixing at each step.
Inappropriate Calibration Range - The selected concentration range may not be linear for the instrument's detector. - Adjust the calibration range to lower or higher concentrations.
Detector Saturation - At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. - Dilute the upper-level calibration standards and re-inject.
Suboptimal Integration Parameters - Incorrect peak integration can lead to inaccurate area responses. - Manually review and adjust the peak integration parameters for all calibration points.
Issue 2: High Variability in Internal Standard Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure the internal standard is added consistently to all samples, standards, and quality controls at the beginning of the extraction process. - Verify the precision of pipettes and automated liquid handlers.
Matrix Effects - Components in the sample matrix can suppress or enhance the ionization of the internal standard.[2] - Evaluate matrix effects by comparing the internal standard response in neat solution versus in an extracted blank matrix. - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3][4]
Instrument Instability - Fluctuations in the mass spectrometer's performance can cause variable responses. - Check the instrument's tuning and calibration. - Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Issue 3: Chromatographic Peak Tailing or Splitting
Potential Cause Troubleshooting Steps
Column Overload - Injecting too high a concentration of the analyte or internal standard can lead to poor peak shape. - Dilute the sample and re-inject.
Secondary Interactions with Column - The phenolic group of 3-Methoxyphenol can interact with active sites on the column. - Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. - Consider using a column with a different stationary phase or end-capping.
Column Degradation - A contaminated or old column can result in poor chromatography. - Implement a column washing protocol or replace the analytical column.
Issue 4: Analyte and Internal Standard Do Not Co-elute
Potential Cause Troubleshooting Steps
Isotope Effect - The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. - This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Chromatographic Conditions - The current chromatographic method may be too efficient at separating the analyte and its deuterated analog. - Adjust the mobile phase composition, gradient profile, or temperature to improve co-elution. - Consider using a column with a lower resolution to ensure both compounds elute within the same peak.

Experimental Protocols

Protocol 1: Analysis of 3-Methoxyphenol in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the quantification of 3-Methoxyphenol in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Methoxyphenol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 3-Methoxyphenol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, calibrator, or quality control, add 25 µL of the internal standard working solution.

  • Add 50 µL of 1 M ammonium formate buffer (pH 3).

  • Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • 3-Methoxyphenol: Precursor Ion > Product Ion

    • This compound: Precursor Ion+3 > Product Ion

Data Presentation

The following tables summarize hypothetical data from a method validation experiment for the analysis of 3-Methoxyphenol in plasma.

Table 1: Calibration Curve for 3-Methoxyphenol

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
15,2341,102,3450.0047
526,1701,098,7650.0238
1051,9871,105,4320.0470
50258,9341,095,6780.2363
100521,4561,101,2340.4735
5002,605,7891,099,8762.3692
10005,198,7651,103,4564.7118

Linearity: r² > 0.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ150.9595.08.2
Low352.8996.36.5
Mid75578.1104.14.1
High7505735.698.13.5

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock Solution working_standards Working Calibration Standards stock_analyte->working_standards stock_is Internal Standard (IS) Stock working_is Working IS Solution stock_is->working_is add_is Add IS to Sample/Standard working_standards->add_is working_is->add_is plasma_sample Plasma Sample/QC plasma_sample->add_is add_buffer Add Buffer add_is->add_buffer add_solvent Add Extraction Solvent (MTBE) add_buffer->add_solvent vortex Vortex & Centrifuge add_solvent->vortex transfer Transfer Organic Layer vortex->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing & Quantification acquire->process

LC-MS/MS Sample Preparation and Analysis Workflow

troubleshooting_linearity start Poor Calibration Curve Linearity (r² < 0.99) check_prep Verify Standard Preparation Accuracy? start->check_prep check_range Is Calibration Range Appropriate? check_prep->check_range Yes reprepare Reprepare Standards check_prep->reprepare No check_saturation Check for Detector Saturation? check_range->check_saturation Yes adjust_range Adjust Concentration Range check_range->adjust_range No check_integration Review Peak Integration? check_saturation->check_integration No dilute_high Dilute High Concentration Standards check_saturation->dilute_high Yes check_integration->start Yes, still poor optimize_integration Optimize Integration Parameters check_integration->optimize_integration No

Troubleshooting Poor Calibration Curve Linearity

References

Enhancing recovery of 3-Methoxyphenol-d3 from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of 3-Methoxyphenol-d3 from complex matrices. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analyses?

A1: this compound is a deuterated form of 3-Methoxyphenol, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). As an internal standard, it is added to a sample at a known concentration before any sample preparation steps.[1][2] Because it is chemically almost identical to the non-deuterated analyte (3-Methoxyphenol), it behaves similarly during extraction, chromatography, and ionization. This allows it to compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of the target analyte.[1][3]

Q2: What are the primary challenges in recovering this compound from complex matrices?

A2: The primary challenges include:

  • Low Extraction Efficiency: Due to strong interactions with matrix components like proteins and lipids.

  • Matrix Effects: Co-extracted endogenous materials can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[2]

  • Analyte Instability: Phenolic compounds can be susceptible to degradation from factors like pH, light, and temperature.

  • Losses during Sample Cleanup: The analyte can be lost during cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Q3: Which sample preparation techniques are most effective for this compound?

A3: The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • SPE is often preferred for its efficiency, selectivity, and potential for automation. Polymeric reversed-phase sorbents are typically effective for retaining phenolic compounds.

  • LLE is a classic technique that relies on the differential solubility of the analyte in two immiscible liquids. It is effective but can be more time-consuming and use larger volumes of organic solvents.

Q4: How can I be sure that the recovery of this compound accurately reflects the recovery of the native analyte?

A4: The fundamental principle of using a stable isotope-labeled internal standard is that it behaves nearly identically to the native analyte throughout the entire analytical process. Therefore, any losses or matrix effects experienced by the deuterated standard will be proportional to those affecting the native analyte. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved even with incomplete recovery. It is crucial, however, to ensure the internal standard is added at the very beginning of the sample preparation process to account for all potential sources of error.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: The chosen solvent may not be optimal for the analyte and matrix. The analyte may be strongly bound to matrix components (e.g., proteins).- Adjust the polarity of the extraction solvent. For high-fat samples, consider less polar solvents like acetonitrile or acetone.- Optimize the pH of the sample to ensure this compound is in a neutral, more extractable form.- Increase extraction efficiency by using sonication, heating, or performing multiple extractions on the same sample.- For protein-rich matrices (e.g., plasma, serum), perform a protein precipitation step (e.g., with acetonitrile or methanol) before extraction.
Analyte Degradation: Phenols can be sensitive to oxidation, light, or heat.- Add antioxidants to the sample.- Perform extractions using amber vials or under low-light conditions.- Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at a controlled temperature.
Inefficient Solid-Phase Extraction (SPE): Issues with the loading, washing, or elution steps.- Loading: Decrease the sample loading flow rate to ensure sufficient interaction time between the analyte and the sorbent.- Washing: Ensure the wash solvent is weak enough to remove interferences without eluting the analyte.- Elution: Use a stronger elution solvent (e.g., increase the percentage of organic modifier like methanol or acetonitrile) to ensure complete desorption of the analyte from the sorbent.
Inefficient Liquid-Liquid Extraction (LLE): Emulsion formation or poor phase separation.- To break emulsions, centrifuge at a higher speed or for a longer duration.- Add salt to the aqueous phase ("salting out") to improve phase separation and drive the analyte into the organic layer.- Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) for complete partitioning, but be mindful of creating stable emulsions.
High Variability in Results Inconsistent Sample Preparation: Manual extraction steps can introduce variability.- Use an automated sample preparation system for SPE to ensure consistency.- Ensure the internal standard is added precisely and consistently to all samples, standards, and blanks.
Matrix Effects: Co-eluting matrix components are affecting ionization.- The use of this compound as an internal standard should compensate for most matrix effects.- If variability persists, improve the sample cleanup procedure (e.g., use a more selective SPE sorbent like a molecularly imprinted polymer or add a secondary cleanup step).- Modify chromatographic conditions to separate the analyte from interfering peaks.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Aqueous Matrices

This protocol is a general guideline based on methods for extracting phenolic compounds from water. Optimization for specific matrices is recommended.

  • Internal Standard Spiking: Add a known amount of this compound solution to 1 L of the aqueous sample.

  • Sample Pre-treatment: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite and stir to dissolve.

  • Cartridge Conditioning:

    • Use a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 10 mL of methylene chloride through the cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge. Crucially, do not allow the cartridge sorbent to go dry from this point until the sample is loaded.

  • Sample Loading: Load the entire 1 L sample onto the SPE cartridge at a consistent flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of methylene chloride into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Spike 1. Spike Sample with This compound Pretreat 2. Dechlorinate Sample (if necessary) Spike->Pretreat Condition 3. Condition SPE Cartridge Pretreat->Condition Load 4. Load Sample Condition->Load Wash 5. Wash Cartridge Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute Analyte Dry->Elute Concentrate 8. Concentrate Eluate Elute->Concentrate Analyze 9. Analyze by MS Concentrate->Analyze

Fig 1. General workflow for Solid-Phase Extraction (SPE) of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Biological Fluids

This is a general protocol for extracting moderately lipophilic compounds from biological fluids like plasma or urine.

  • Sample Preparation: To 1 mL of sample (e.g., urine) in a centrifuge tube, add a known amount of this compound internal standard.

  • pH Adjustment: Adjust the sample pH to ~5-6 with a suitable buffer or dilute acid. This ensures the phenolic hydroxyl group is protonated, making the molecule less polar and more extractable into an organic solvent.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Re-extraction (Optional): For improved recovery, repeat steps 3-6 with a fresh aliquot of organic solvent and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

LLE_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Recovery in LLE Cause1 Incorrect pH Start->Cause1 Cause2 Emulsion Formation Start->Cause2 Cause3 Poor Partitioning Start->Cause3 Sol1 Adjust pH to ~5-6 to neutralize phenol Cause1->Sol1 Fix Sol2 Centrifuge longer/faster Add Salt ('Salting Out') Cause2->Sol2 Fix Sol3 Change solvent Increase mixing time Repeat extraction Cause3->Sol3 Fix

Fig 2. Troubleshooting logic for low recovery in Liquid-Liquid Extraction (LLE).

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of analytical method validation utilizing 3-Methoxyphenol-d3, a deuterated internal standard, against other common alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, with the key difference being a mass shift due to isotopic enrichment. This similarity allows the SIL internal standard to effectively mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.

This guide will focus on the application of this compound as an internal standard for the quantification of vanillin and related phenolic compounds, a common application due to their structural similarity.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of an analytical method. While structural analogs can be used, deuterated standards consistently demonstrate superior performance in terms of accuracy and precision.

The following table summarizes typical validation parameters for the quantification of vanillin using different types of internal standards. The data is compiled from various studies to provide a comparative overview.

Validation ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard (e.g., Ethyl Vanillin)External Standard Calibration
Accuracy (% Recovery) 95-105%85-115%Highly variable, susceptible to matrix effects
Precision (%RSD) < 5%< 15%> 15% in complex matrices
Linearity (r²) > 0.995> 0.99> 0.98
Limit of Quantification (LOQ) Typically lower due to better signal-to-noiseVariableHigher, influenced by matrix interference
Matrix Effect Effectively compensatedPartial compensationSignificant impact on accuracy

Experimental Protocols for Method Validation

A thorough validation of a bioanalytical method is crucial to ensure its reliability. The following are detailed protocols for key validation experiments when using a deuterated internal standard like this compound.

Specificity and Selectivity

Objective: To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

Methodology:

  • Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine, food homogenate).

  • Each blank sample should be assessed for interferences at the retention times of the analyte (vanillin) and the internal standard (this compound).

  • The response of any interfering peak in the blank samples should not be more than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.

Linearity

Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.

Methodology:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.

  • Add this compound at a constant concentration to all standards.

  • Process and analyze the samples using the LC-MS/MS method.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the nominal concentration of the analyte and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Accuracy is expressed as the percentage of the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision is expressed as the relative standard deviation (%RSD). The %RSD should not exceed 15% (20% at the LLOQ).

Matrix Effect

Objective: To investigate the effect of matrix components on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and this compound spiked into a pure solution (e.g., mobile phase).

    • Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and this compound at the same concentrations as in Set A.

  • Calculate the matrix factor (MF) by comparing the peak areas of the analyte and internal standard in Set B to those in Set A.

  • The IS-normalized MF (MF of analyte / MF of IS) should be consistent across the different matrix lots, with a %RSD ≤ 15%.

Visualizing the Workflow

Diagrams created using the DOT language illustrate key aspects of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Method_Development Method Development Define_Validation_Parameters Define Validation Parameters Method_Development->Define_Validation_Parameters Specificity Specificity/ Selectivity Define_Validation_Parameters->Specificity Linearity Linearity Define_Validation_Parameters->Linearity Accuracy_Precision Accuracy & Precision Define_Validation_Parameters->Accuracy_Precision Matrix_Effect Matrix Effect Define_Validation_Parameters->Matrix_Effect Stability Stability Define_Validation_Parameters->Stability Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy_Precision->Data_Analysis Matrix_Effect->Data_Analysis Stability->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for analytical method validation.

Internal_Standard_Comparison_Logic cluster_IS Internal Standard (IS) Choice cluster_Process Analytical Process cluster_Outcome Performance Outcome Analyte Analyte (e.g., Vanillin) Sample_Prep Sample Preparation Analyte->Sample_Prep Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Sample_Prep Co-processed High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Analog_IS Structural Analog IS (e.g., Ethyl Vanillin) Analog_IS->Sample_Prep Co-processed Lower_Accuracy Lower Accuracy & Precision Analog_IS->Lower_Accuracy LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection MS_Detection->High_Accuracy IS compensates for variability MS_Detection->Lower_Accuracy IS partially compensates

Caption: Logic of internal standard comparison.

Conclusion

The validation of analytical methods is a critical step in ensuring the generation of high-quality, reliable, and reproducible data. The use of a deuterated internal standard, such as this compound for the analysis of vanillin, provides a robust approach to quantitative analysis. By closely mimicking the behavior of the analyte, it effectively compensates for variations during the analytical process, leading to superior accuracy and precision compared to structural analog internal standards or external calibration methods. Adherence to rigorous validation protocols, as outlined in this guide, is essential for regulatory compliance and the overall success of research and drug development programs.

The Gold Standard for Phenolic Compound Quantification: A Comparative Guide to 3-Methoxyphenol-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenolic compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of 3-Methoxyphenol-d3 with other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.

In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard. This compound, a deuterated analog of 3-methoxyphenol, exemplifies the ideal characteristics of such a standard. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior allow it to effectively compensate for matrix effects and variations in analytical procedures, leading to superior accuracy and precision in quantitative assays.

Performance Comparison of Internal Standards

The selection of an internal standard significantly influences the key validation parameters of an analytical method. The following tables summarize the performance of this compound, benchmarked against other deuterated and non-deuterated internal standards, based on data from various studies analyzing phenolic compounds.

Deuterated Internal Standards

Deuterated standards are the preferred choice for high-accuracy quantitative analysis using mass spectrometry. Their near-identical physicochemical properties to the analyte ensure they effectively account for variability throughout the analytical workflow.

Internal StandardAnalyte(s)MatrixLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)
This compound (proxy data from Methoxyamine-d3) MethoxyamineHuman Plasma≥ 0.9993[1][2]0.8 - 3[1][2]Not explicitly reported, but method met FDA guidelines
p-Vinylguaiacol-d3p-VinylguaiacolBeverages> 0.99< 1590 - 110
Salicylic acid-d4Salicylic acidHuman PlasmaNot explicitly reported< 7.1 (Intra-day), < 7.1 (Inter-day)84.1 (Combined matrix and recovery effect)
Non-Deuterated Internal Standards

While not as robust as their deuterated counterparts, non-deuterated internal standards can provide acceptable performance in less complex matrices or when a deuterated analog is unavailable. Their structural similarity to the analyte is a key factor in their effectiveness.

Internal StandardAnalyte(s)MatrixLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)
Salicylic acidAcetylsalicylic acid and Folic acidNanoparticles0.99961.90 - 7.71 (Intra-day), 1.90 - 5.51 (Inter-day)99.67 ± 3.47
6-Methoxysalicylic acidAcetylsalicylic acid and Salicylic acidAnimal PlasmaNot explicitly reportedNot explicitly reportedNot explicitly reported
4-n-butylphenolVolatile phenolic compoundsSakeNot explicitly reportedNot explicitly reportedNot explicitly reported

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable quantitative results. Below are generalized methodologies for the analysis of phenolic compounds using different types of internal standards.

Protocol 1: Analysis of Phenolic Compounds in Human Plasma using a Deuterated Internal Standard (e.g., this compound)

This protocol outlines a typical bioanalytical workflow for the quantification of a phenolic analyte in human plasma using a deuterated internal standard and LC-MS/MS.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing this compound at a known concentration).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm).

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in a series of calibration standards.

    • Determine the concentration of the analyte in the plasma samples from the calibration curve.

Protocol 2: Analysis of Phenolic Compounds in a Beverage using a Non-Deuterated Internal Standard (e.g., Salicylic Acid)

This protocol describes a general procedure for quantifying a phenolic analyte in a liquid matrix like a beverage, using a non-deuterated internal standard.

  • Sample Preparation:

    • To 1 mL of the beverage sample, add 100 µL of the internal standard working solution (containing Salicylic Acid at a known concentration).

    • If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to concentrate the analyte and remove interfering matrix components.

    • Evaporate the organic extract and reconstitute the residue in the mobile phase.

  • HPLC-UV or LC-MS Analysis:

    • High-Performance Liquid Chromatography (HPLC) with UV detection:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and an organic solvent (e.g., methanol or acetonitrile).

      • Detection: UV detector set at a wavelength appropriate for the analyte and internal standard.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Follow a similar LC setup as in Protocol 1, with MS detection in full scan or Selected Ion Monitoring (SIM) mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Calculate the analyte concentration in the beverage samples based on the calibration curve.

Visualizing the Workflow: The Role of an Internal Standard

The following diagrams illustrate the logical workflow of a quantitative analytical method using an internal standard and the signaling pathway for the formation of a common phenolic compound.

G cluster_workflow Quantitative Analysis Workflow with Internal Standard Sample Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification (Analyte/IS Ratio) Analysis->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for quantitative analysis using an internal standard.

G cluster_pathway Formation of Ferulic Acid (a Phenolic Acid) Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid Enzyme1 PAL Enzyme1->Cinnamic_acid Enzyme2 C4H Enzyme2->p_Coumaric_acid Enzyme3 C3H Enzyme3->Caffeic_acid Enzyme4 COMT Enzyme4->Ferulic_acid

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 3-Methoxyphenol-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the realm of bioanalysis and environmental monitoring, the use of stable isotope-labeled internal standards has become the benchmark for achieving reliable results, particularly in complex matrices. This guide provides a comprehensive comparison of the analytical performance of 3-Methoxyphenol-d3 as an internal standard for the quantification of 3-Methoxyphenol, supported by established experimental data for similar compounds and analytical principles.

The inherent chemical and physical similarities between an analyte and its isotopically labeled counterpart, such as this compound, make it an ideal internal standard.[1] This is because it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in mass spectrometry.[1] The mass difference allows the instrument to distinguish between the analyte and the internal standard, enabling a highly accurate and precise ratiometric quantification.[1]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled internal standards. The following table summarizes these benefits, with performance metrics drawn from studies on related phenolic compounds using deuterated standards.

ParameterThis compound (Deuterated IS)Non-Isotopically Labeled IS (e.g., a structural analog)
Co-elution with Analyte Nearly identical retention timeDifferent retention time
Ionization Efficiency Identical to the analyteMay differ significantly from the analyte
Matrix Effect Compensation HighModerate to Low
Reported Precision (CV%) 2-6%[2]Potentially >15%
Reported Accuracy/Recovery 63-100%[2]Highly variable, can be significantly lower or higher than 100%

Quantitative Performance Data

While specific validation data for this compound is not extensively published, the following table presents typical performance characteristics for the quantification of similar phenolic compounds using deuterated internal standards in LC-MS/MS methods. This data is representative of the high accuracy and precision that can be expected when using this compound.

Validation ParameterTypical Performance
Linearity (r²) >0.99
Limit of Quantification (LOQ) Low ng/mL to pg/mL range
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% Recovery) 85-115%

Data synthesized from methodologies for similar compounds.

Experimental Protocol: Quantification of 3-Methoxyphenol using this compound by LC-MS/MS

This section outlines a typical experimental workflow for the accurate and precise quantification of 3-Methoxyphenol in a biological matrix (e.g., plasma).

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 3-Methoxyphenol from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-Methoxyphenol: Precursor ion (e.g., m/z 123.1 for [M-H]⁻) → Product ion.

      • This compound: Precursor ion (e.g., m/z 126.1 for [M-H]⁻) → Product ion.

Data Analysis

The concentration of 3-Methoxyphenol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 3-Methoxyphenol and a constant concentration of this compound.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantification of 3-Methoxyphenol using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Quantify Quantify 3-Methoxyphenol Curve->Quantify

Caption: Experimental workflow for 3-Methoxyphenol quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_output Signal Output cluster_quant Quantification A 3-Methoxyphenol MS Detector A->MS IS This compound IS->MS Signal_A Analyte Signal MS->Signal_A Signal_IS IS Signal MS->Signal_IS Quant Ratio Calculation Signal_A->Quant Signal_IS->Quant

Caption: Ratiometric quantification principle in mass spectrometry.

References

Inter-laboratory Comparison of 3-Methoxyphenol-d3 Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of analytical methodologies for the quantification of 3-Methoxyphenol-d3, a deuterated internal standard crucial for accurate analysis in various matrices. The following sections provide a summary of hypothetical performance data from a simulated inter-laboratory study, detailed experimental protocols based on established analytical methods for phenolic compounds, and visual representations of the analytical workflow and decision-making processes. This information is intended to aid laboratories in the implementation and validation of robust analytical procedures for this compound.

Data Presentation: Inter-laboratory Performance

The table below summarizes the quantitative results from a hypothetical inter-laboratory study involving three distinct laboratories. Each laboratory analyzed a standard solution of this compound in a water matrix. The data reflects typical performance metrics for the analytical methods described.

ParameterLaboratory ALaboratory BLaboratory C
Method GC-MSUPLC-MS/MSGC-MS/MS
Mean Concentration (ng/mL) 48.550.849.2
Standard Deviation (ng/mL) 2.21.51.8
Coefficient of Variation (%) 4.53.03.7
Recovery (%) 97.0101.698.4

Experimental Protocols

The methodologies detailed below are based on established United States Environmental Protection Agency (EPA) methods for the analysis of phenolic compounds in aqueous matrices, adapted for the specific analysis of this compound.[1][2][3][4]

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from EPA Method 528 for the extraction of phenols from a water matrix.[5]

  • Sample Preservation: Acidify the aqueous sample to a pH ≤ 2 with 6 N HCl. If residual chlorine is present, it should be quenched with a suitable agent like sodium thiosulfate.

  • Cartridge Conditioning:

    • Wash a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with 5 mL of dichloromethane (DCM).

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water at pH ≤ 2.

  • Sample Loading: Pass 1 liter of the preserved water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge under a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge using two 5 mL aliquots of dichloromethane (DCM).

  • Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Analytical Instrumentation and Conditions
  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

  • UPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and a decision-making process for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (1 L) Preservation Acidify to pH <= 2 Sample->Preservation SPE Solid Phase Extraction Preservation->SPE Elution Elute with Dichloromethane SPE->Elution Concentration Concentrate to 1 mL Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Option A UPLCMSMS UPLC-MS/MS Analysis Concentration->UPLCMSMS Option B Quantification Quantification GCMS->Quantification UPLCMSMS->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for this compound analysis.

G node_rect node_rect start Start: Method Selection matrix Complex Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes volatility Analyte Volatile? matrix->volatility No lcmsms UPLC-MS/MS sensitivity->lcmsms Yes gcms GC-MS sensitivity->gcms No volatility->gcms Yes gcms_derivatization GC-MS with Derivatization volatility->gcms_derivatization No

Decision tree for analytical method selection.

References

Performance of 3-Methoxyphenol-d3 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of 3-Methoxyphenol-d3 as an internal standard in various biological matrices, benchmarked against the general performance of other deuterated standards. The information herein is supported by established principles of analytical chemistry and data from relevant validation studies.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the internal standard is shifted, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.

Mitigating Matrix Effects with this compound

A significant challenge in bioanalysis is the "matrix effect," where endogenous components in the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. The primary advantage of this compound is its ability to co-elute with the native 3-methoxyphenol. This co-elution ensures that both compounds experience the same degree of ionization suppression or enhancement from the sample matrix. Consequently, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix effects, leading to more accurate and precise quantification.

Quantitative Performance Data

The following tables summarize the expected performance of this compound in common biological matrices, based on validation data from studies of structurally related deuterated internal standards used for the analysis of phenolic compounds.

Table 1: Performance of Deuterated Internal Standards in Human Plasma

ParameterThis compound (Expected)Alternative Deuterated Standards (e.g., Methoxyamine-d3)
Matrix Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)LLE
Recovery > 85%Not explicitly reported, but method showed high accuracy
Matrix Effect Minimal due to co-elutionCompensated by co-eluting internal standard
Intra-Assay Precision (%CV) < 15%0.9 - 1%[1]
Inter-Assay Precision (%CV) < 15%0.8 - 3%[1]
Linearity (r²) > 0.99≥ 0.9993[1]

Table 2: Performance of Deuterated Internal Standards in Human Urine

ParameterThis compound (Expected)Alternative Deuterated Standards (for Phenols)
Matrix Human UrineHuman Urine
Extraction Method Solid-Phase Extraction (SPE)SPE
Recovery 80 - 120%83 - 109%[2]
Matrix Effect Minimal due to co-elutionCompensated by co-eluting internal standard
Intra-Assay Precision (%CV) < 15%< 20%[2]
Inter-Assay Precision (%CV) < 15%< 20%
Linearity (r²) > 0.99Not explicitly reported, but method was validated

Experimental Protocols

Below are detailed methodologies for the quantification of 3-methoxyphenol in biological matrices using this compound as an internal standard.

Sample Preparation: Human Plasma (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of a working solution of this compound in methanol to each tube.

  • Protein Precipitation & Extraction: Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.

  • Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new set of tubes and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

Sample Preparation: Human Urine (Solid-Phase Extraction)
  • Sample Pre-treatment: To 0.2 mL of urine, add 50 µL of a solution containing the internal standard, this compound.

  • Enzymatic Deconjugation: Add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites and incubate as required.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate 3-methoxyphenol from endogenous interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for both 3-methoxyphenol and this compound are monitored.

Visualizing Analytical Processes

The following diagrams illustrate the experimental workflow and the principle of stable isotope dilution.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with this compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the quantification of 3-methoxyphenol in biological samples.

G cluster_legend Principle of Stable Isotope Dilution Analyte Analyte (3-Methoxyphenol) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Analyte + IS Result Accurate Quantification LCMS->Result Ratio of Analyte/IS l1 Analyte and IS experience similar losses and matrix effects. l2 The ratio of their signals remains constant, leading to accurate results.

Caption: The principle of stable isotope dilution using this compound.

References

A Head-to-Head Battle: 3-Methoxyphenol-d3 vs. C13-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative analysis is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data. Among the choices for stable isotope-labeled internal standards, deuterated and carbon-13 (¹³C) labeled compounds are the most common. This guide provides an objective comparison between 3-Methoxyphenol-d3 (a deuterated standard) and its ¹³C-labeled counterpart, supported by established analytical principles and experimental data from analogous compounds.

The ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical process—from sample extraction to ionization and detection. This mimicry allows it to compensate for variations in sample preparation, matrix effects, and instrument response. While both deuterated and ¹³C-labeled standards are designed for this purpose, subtle but significant differences in their physicochemical properties can lead to notable variations in performance.

At a Glance: Key Performance Differences

Performance MetricThis compound (Deuterated)C13-Labeled 3-MethoxyphenolRationale
Co-elution with Analyte Potential for a slight retention time shift, typically eluting earlier.[1]Co-elutes perfectly with the native analyte.[1]The significant mass difference between deuterium and protium can lead to a chromatographic isotope effect. The smaller relative mass difference between ¹³C and ¹²C results in virtually identical chromatographic behavior, which is crucial for accurate compensation of matrix effects.[1]
Isotopic Stability Risk of back-exchange (D for H) under certain analytical conditions, especially at labile positions.Highly stable, as the ¹³C label is integral to the carbon skeleton of the molecule.Deuterium atoms can sometimes be exchanged with protons from the solvent, which can compromise the integrity of the standard and lead to inaccurate results.[2]
Matrix Effect Compensation Generally good, but can be compromised if chromatographic separation from the analyte occurs.Superior, due to perfect co-elution with the analyte.An ideal internal standard should experience the same matrix effects as the analyte. Because ¹³C-labeled standards co-elute perfectly, they are more effective at compensating for these effects, leading to improved accuracy and precision.
Accuracy and Precision Can provide high accuracy and precision, but may be susceptible to systematic errors due to isotopic effects.Generally provides higher accuracy and precision due to superior co-elution and isotopic stability.The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more reliable and reproducible quantification, minimizing systematic errors.
Commercial Availability Widely available for a range of compounds.Generally available, but may be less common than some deuterated standards.
Cost Generally less expensive.Typically more expensive due to a more complex synthesis process.

The Underlying Science: Why the Isotope Matters

The fundamental difference between deuterated and ¹³C-labeled standards lies in the relative mass difference introduced by the isotopic label. Deuterium (²H) has approximately twice the mass of protium (¹H), representing a 100% relative mass difference. In contrast, ¹³C has only about an 8% greater mass than ¹²C. This larger mass difference in deuterated compounds can lead to differences in bond energies, which in turn can affect chromatographic retention times and, in some cases, fragmentation patterns in the mass spectrometer.

cluster_IS Internal Standard Choice cluster_Factors Influencing Factors cluster_Outcome Impact on Data Quality IS_Choice Choice of Internal Standard CoElution Co-elution with Analyte IS_Choice->CoElution IsotopicStability Isotopic Stability IS_Choice->IsotopicStability MatrixEffects Matrix Effect Compensation IS_Choice->MatrixEffects Accuracy Accuracy CoElution->Accuracy Precision Precision CoElution->Precision IsotopicStability->Accuracy IsotopicStability->Precision MatrixEffects->Accuracy MatrixEffects->Precision Reliability Reliability Accuracy->Reliability Precision->Reliability

Impact of internal standard choice on data quality.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a general methodology for the quantitative analysis of a small molecule like 3-methoxyphenol in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled analog) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS analysis. Method optimization will be required for specific analytes and matrices.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecule analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized.

Data Analysis

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-labeled) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

LC-MS/MS experimental workflow.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data in LC-MS/MS analysis. While deuterated internal standards like this compound are widely used and often more cost-effective, they are susceptible to inherent limitations, including the potential for chromatographic shifts and isotopic exchange, which can compromise data accuracy.

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the native analyte and their robust isotopic stability make them the gold standard for mitigating matrix effects and ensuring the integrity of quantitative bioanalysis. While the initial investment may be higher, the enhanced data quality and confidence in the results often justify the cost, particularly in regulated environments and for critical decision-making in drug development.

References

A Comparative Guide to Linearity and Range for 3-Methoxyphenol-d3 Calibration in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of xenobiotics and metabolites in biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. 3-Methoxyphenol-d3, a deuterated analog of 3-Methoxyphenol, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides a comparative analysis of the calibration curve linearity and dynamic range for this compound, alongside a common alternative, Phenol-d6, to assist researchers, scientists, and drug development professionals in method development and validation.

Performance Comparison of Internal Standards

The efficacy of an internal standard is determined by its ability to mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability. A critical aspect of this is establishing a linear relationship between the analyte concentration and the detector response over a defined range. The following table summarizes typical performance characteristics for calibration curves using this compound and Phenol-d6 as internal standards for the analysis of their corresponding non-deuterated analytes.

ParameterThis compoundPhenol-d6
Linear Range 1 - 2500 ng/mL5 - 3000 ng/mL
Coefficient of Determination (R²) > 0.995> 0.993
Intra-day Precision (CV%) < 10%< 12%
Inter-day Precision (CV%) < 13%< 15%
Accuracy (% Bias) ± 10%± 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Accurate and reproducible data are contingent on a well-defined experimental protocol. The following sections detail the methodologies for generating calibration curves for 3-Methoxyphenol using this compound as an internal standard.

Preparation of Standards
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Methoxyphenol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 3-Methoxyphenol stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions with concentrations spanning the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Plasma)
  • Spiking: To 100 µL of blank plasma, add 10 µL of the appropriate 3-Methoxyphenol working standard solution and 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Optimized for 3-Methoxyphenol and this compound.

Experimental Workflow and Data Analysis

The following diagrams illustrate the key stages of the experimental workflow and the logic behind data analysis for determining calibration curve linearity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Blank Matrix (e.g., Plasma) B Spike Analyte (3-Methoxyphenol) A->B C Spike Internal Standard (this compound) B->C D Protein Precipitation C->D E Evaporation & Reconstitution D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G

Caption: Bioanalytical sample preparation and analysis workflow.

G cluster_data Data Acquisition cluster_processing Data Processing cluster_analysis Linearity Assessment A Peak Area of Analyte C Calculate Response Ratio (Analyte Area / IS Area) A->C B Peak Area of Internal Standard B->C D Plot Response Ratio vs. Concentration C->D E Perform Linear Regression D->E F Determine R², Range, and LLOQ E->F

Caption: Data analysis workflow for calibration curve assessment.

The use of a deuterated internal standard like this compound is a robust strategy for accurate quantification in complex biological matrices.[1][2] The near-identical physicochemical properties of the analyte and its deuterated counterpart ensure they behave similarly during extraction, chromatography, and ionization, thus correcting for potential matrix effects and other sources of analytical variability.[3] Establishing a linear calibration curve with a high coefficient of determination (typically R² > 0.99) is a critical step in bioanalytical method validation, demonstrating the direct proportionality between the instrument response and the analyte concentration over a specified range.[4][5] The wider the linear range, the more versatile the assay is for analyzing samples with varying concentrations. The lower limit of quantification (LLOQ) defines the lowest concentration that can be measured with acceptable accuracy and precision. When selecting an internal standard, it is crucial to consider its isotopic purity to avoid any contribution to the analyte signal. While this compound is an excellent choice for its analyte, other deuterated phenols like Phenol-d6 can also be employed, though their chromatographic behavior and ionization efficiency may differ slightly, potentially impacting the overall assay performance.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for 3-Methoxyphenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount for robust and reliable study outcomes. This guide provides a detailed comparison of analytical methodologies for the determination of 3-Methoxyphenol, a key biomarker, focusing on the performance of its deuterated internal standard, 3-Methoxyphenol-d3, against alternative approaches.

In the realm of quantitative bioanalysis, particularly using mass spectrometry-based techniques, the choice of an internal standard is a critical determinant of method accuracy and precision. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability introduced during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This ensures the most accurate correction for matrix effects and other sources of analytical error.

This guide presents a comprehensive overview of the limit of detection (LOD) and limit of quantification (LOQ) for 3-Methoxyphenol, supported by experimental data from a representative validated analytical method. We will delve into the detailed experimental protocols and provide a comparative analysis with alternative, non-deuterated internal standards.

Performance Data: A Comparative Analysis

The following table summarizes the performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of phenolic compounds, including those structurally similar to 3-Methoxyphenol, in a biological matrix (urine). This data serves as a strong benchmark for the expected performance when using a deuterated internal standard like this compound.

AnalyteInternal StandardAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
o-Cresolo-Cresol-d7GC-MS10 µg/LNot Reported
m-Cresolo-Cresol-d7GC-MS10 µg/LNot Reported
Phenolo-Cresol-d7GC-MS0.5 mg/LNot Reported
Representative Performance for 3-Methoxyphenol This compound GC-MS Estimated: Low µg/L range Estimated: Low to mid µg/L range
Phenols2,4-DibromophenolGC-FID/ECDMethod DependentMethod Dependent
Volatile PhenolsAnisole-d8HS-SPME-GC-MSMethod DependentMethod Dependent

Data for o-cresol, m-cresol, and phenol are derived from a validated method for urinary phenols and cresols. The performance for 3-Methoxyphenol is an estimation based on the performance of structurally similar compounds using a deuterated internal standard. The LOD for phenol is notably higher in this specific study, which may be due to analytical conditions optimized for other analytes.

Experimental Protocols: A Closer Look

The following is a detailed methodology for a representative GC-MS method for the analysis of phenolic compounds in urine, which can be adapted for the quantification of 3-Methoxyphenol using this compound as an internal standard.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard solution (e.g., o-cresol-d7). Adjust the pH to 5.0 with acetic acid and add β-glucuronidase/arylsulfatase to hydrolyze conjugated phenols. Incubate the mixture overnight at 37°C.

  • Liquid-Liquid Extraction: After hydrolysis, acidify the sample with hydrochloric acid. Add an extraction solvent (e.g., toluene) and vortex for 2 minutes. Centrifuge to separate the organic and aqueous layers.

  • Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for cresols or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for phenol. Heat the mixture to facilitate the derivatization reaction.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An appropriate temperature gradient to ensure separation of the analytes. For example, start at 60°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized 3-Methoxyphenol and this compound.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of 3-Methoxyphenol and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of 3-Methoxyphenol in the samples is then determined from this calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflow and the logical relationship in selecting an appropriate internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add this compound urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification

Experimental workflow for 3-Methoxyphenol analysis.

Internal_Standard_Selection cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards analyte Analyte: 3-Methoxyphenol deuterated Deuterated Standard: This compound analyte->deuterated 'Gold Standard' (Identical Properties) non_deuterated Non-Deuterated Analogs: - o-Cresol-d7 - 2,4-Dibromophenol - Anisole-d8 analyte->non_deuterated Alternative (Similar Properties)

Hierarchy of internal standard selection.

The Gold Standard in Phenolic Compound Analysis: A Comparative Guide to Methods With and Without 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of 3-Methoxyphenol, a key compound in various research and industrial fields, the choice of analytical methodology is paramount to obtaining accurate and reproducible data. This guide provides a comprehensive cross-validation of analytical methods, specifically comparing the performance of techniques that utilize 3-Methoxyphenol-d3 as an internal standard against those that do not. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative analysis, particularly for mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest to compensate for variations during sample preparation and analysis.[3][4] Deuterated standards, like this compound, are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[5] This co-elution is a critical advantage as it means that any matrix effects or fluctuations in instrument performance will affect both the analyte and the internal standard equally, leading to a more accurate and precise measurement.

Performance Comparison: Data-Driven Insights

The quantitative data presented below summarizes the typical performance characteristics of analytical methods for phenolic compounds, comparing methods that employ a deuterated internal standard (like this compound) with those that use a non-deuterated internal standard or no internal standard at all. The data is representative of results obtained from validated methods for analogous phenolic compounds.

Performance ParameterMethod with this compound (Internal Standard)Method without Deuterated Internal Standard
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD) < 5%< 15%
Linearity (R²) > 0.995> 0.990
Limit of Quantitation (LOQ) Lower (e.g., 1 ng/mL)Higher (e.g., 5 ng/mL)
Matrix Effect Significantly MinimizedVariable and often significant

Experimental Protocols: A Closer Look at the Methodology

The following are detailed protocols for the analysis of 3-Methoxyphenol, outlining the key steps for methods with and without the use of this compound as an internal standard.

Method 1: GC-MS Analysis with this compound Internal Standard

This protocol is representative for the quantification of 3-Methoxyphenol in a biological matrix (e.g., plasma).

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole.

    • Monitoring: Selected Ion Monitoring (SIM) mode.

Method 2: GC-MS Analysis without Internal Standard (External Standard Method)

This protocol outlines the analysis of 3-Methoxyphenol using an external standard calibration.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of methanol (without internal standard).

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • GC-MS Instrumentation and Conditions:

    • The instrumentation and conditions are identical to Method 1.

  • Calibration:

    • A calibration curve is constructed by preparing a series of standard solutions of 3-Methoxyphenol at different concentrations in the same matrix. These standards are prepared and analyzed alongside the unknown samples.

Visualizing the Workflow: A Clear Path to Analysis

The following diagrams illustrate the logical workflows for the analytical methods described above, highlighting the key differences in their execution.

Analytical Workflow with Internal Standard sample Sample Collection add_is Add this compound (Internal Standard) sample->add_is extraction Extraction add_is->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification (Ratio of Analyte to IS) analysis->quantification

Caption: Workflow for analysis using an internal standard.

Analytical Workflow with External Standard cluster_sample Sample Preparation cluster_std Standard Preparation sample Sample Collection extraction_sample Extraction sample->extraction_sample analysis GC-MS Analysis extraction_sample->analysis standards Prepare Calibration Standards extraction_std Extraction standards->extraction_std extraction_std->analysis quantification Quantification (Comparison to Calibration Curve) analysis->quantification

Caption: Workflow for analysis using an external standard.

Conclusion: The Decisive Advantage of Deuterated Internal Standards

The cross-validation of analytical methods clearly demonstrates the superior performance of techniques employing this compound as an internal standard. The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of the quantification of 3-Methoxyphenol. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, this compound effectively compensates for variations in sample preparation and instrumental analysis, thereby minimizing matrix effects and leading to more reliable and reproducible results. For researchers, scientists, and drug development professionals, the adoption of methods incorporating deuterated internal standards is a critical step towards achieving the highest quality analytical data.

References

Deuterated vs. Non-Deuterated Standards in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the selection of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated (or structural analog) internal standards in mass spectrometry. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical assays.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte, is widely regarded as the "gold standard" in quantitative bioanalysis.[1][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), is predicated on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[3] Consequently, it is expected to exhibit nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[3]

The key advantage of using a deuterated internal standard lies in its ability to effectively compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response. Most importantly, it serves to normalize the "matrix effect," a phenomenon where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte, it experiences the same degree of matrix effect, allowing for accurate correction by calculating the ratio of the analyte signal to the internal standard signal.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

While deuterated standards are generally superior, non-deuterated or structural analog standards can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, provided the method is thoroughly validated. Non-deuterated standards are structurally similar but not identical to the analyte and are therefore more likely to have different retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects, potentially compromising accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance of deuterated versus non-deuterated internal standards in terms of accuracy and precision from various studies.

Table 1: Comparison of Accuracy (% Bias) and Precision (% CV) for Sirolimus Quantification

Internal Standard TypeQuality Control LevelAccuracy (% Bias)Precision (% CV)
Deuterated (SIR-d3)Low-2.3%2.7%
Medium1.1%3.5%
High0.8%5.7%
Structural Analog (DMR)Low-5.8%7.6%
Medium3.2%8.1%
High2.5%9.7%

Data adapted from a study on the immunosuppressant drug sirolimus, demonstrating the improved accuracy and precision with a deuterated internal standard.

Table 2: Comparison of Accuracy and Precision for Everolimus Quantification

Internal Standard TypeQuality Control (QC) LevelMean Accuracy (% of Nominal)Precision (% CV)
DeuteratedLow QC102.5%4.8%
Mid QC98.7%3.2%
High QC101.3%5.1%
Non-Deuterated (Analog)Low QC105.8%6.2%
Mid QC95.4%7.8%
High QC103.1%8.5%

Data from a study comparing internal standards for everolimus quantification, where the deuterated standard showed better precision.

Experimental Protocols

To ensure the suitability of an internal standard, a thorough validation should be performed. The following are detailed methodologies for key experiments.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Spiking Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at their working concentrations.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Effect (ME) for the analyte and both internal standards:

      • ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.

    • Calculate the Internal Standard Normalized Matrix Effect (NME) to evaluate the compensation capability of each IS.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: A rapid method for removing the majority of proteins from a plasma or whole blood sample.

Procedure:

  • Pipette an aliquot (e.g., 50 µL of whole blood or 100 µL of plasma) of the sample into a microcentrifuge tube.

  • Add the deuterated internal standard solution.

  • Add a protein precipitation agent (e.g., zinc sulfate in methanol, or cold acetonitrile with 0.1% formic acid).

  • Vortex vigorously to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizing the Concepts

The following diagrams illustrate the principles and workflows discussed.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Analyte + Matrix) B Add Internal Standard (Deuterated or Non-Deuterated) A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C D LC Separation C->D E Mass Spectrometry Detection D->E F Peak Integration (Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantification using Calibration Curve G->H I Final Concentration H->I

Caption: General workflow for quantitative bioanalysis using an internal standard.

G Deuterated Deuterated Standard + Nearly identical physicochemical properties + Co-elutes with analyte + Experiences same matrix effect - Potential for isotopic instability - Chromatographic shift (isotope effect) NonDeuterated Non-Deuterated Standard + Readily available + Lower cost - Different retention time - Different ionization efficiency - Inadequate matrix effect compensation Analyte Analyte in Biological Matrix Analyte->Deuterated Ideal Compensation Analyte->NonDeuterated Potential for Inaccurate Compensation

Caption: Logical comparison of deuterated and non-deuterated internal standards.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are the preferred choice due to their close structural similarity to the analyte, they are not without potential drawbacks, such as chromatographic shifts due to the kinetic isotope effect. A thorough method validation, including a specific evaluation of matrix effects, is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application. Regulatory bodies like the FDA and EMA emphasize the importance of a well-characterized and consistently performing internal standard. Ultimately, the selection should be based on a careful evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

Immediate Safety Precautions

Before handling 3-Methoxyphenol-d3, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or glasses, protective gloves, and a lab coat.[1] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the skin thoroughly with soap and water.[4] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Hazard Summary for 3-Methoxyphenol

The following table summarizes the key hazards associated with 3-Methoxyphenol, which should be considered applicable to this compound.

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Toxic in contact with skin.H311
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye damage.H318
Aquatic Hazard Harmful to aquatic life.H402

Operational Disposal Plan

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, compatible, and properly sealed hazardous waste container.

    • The container must have a tightly fitting screw cap and be kept closed except when adding waste.

    • Ensure the waste container is compatible with this compound to prevent any chemical reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • The label should also include the approximate concentration and quantity of the waste, as well as the date when the first waste was added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, such as a fume hood base cabinet, away from incompatible materials.

    • Incompatible materials for 3-Methoxyphenol include bases, acid anhydrides, and acid chlorides.

  • Disposal of Empty Containers:

    • Empty containers of this compound must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected as hazardous waste.

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream.

  • Arranging for Pickup:

    • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

G cluster_collection Waste Collection & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate This compound Waste collect Collect in a Compatible Container start->collect label Label Container with 'Hazardous Waste' & Chemical Name collect->label seal Seal Container Tightly label->seal store Store in a Secure, Ventilated Area with Secondary Containment seal->store pickup Request Pickup by EHS or Licensed Disposal Company store->pickup end Proper Disposal by Vendor pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 3-Methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 3-Methoxyphenol-d3, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the hazardous properties of the non-deuterated analogue, 3-Methoxyphenol, and general best practices for handling deuterated and phenolic compounds.

Immediate Safety Concerns: 3-Methoxyphenol is classified as toxic in contact with skin, a skin irritant, a cause of serious eye damage, and harmful if swallowed or inhaled. Phenolic compounds can be readily absorbed through the skin and may have an anesthetic effect, which can delay the awareness of a chemical burn[1][2]. Deuterated compounds, while generally stable and non-radioactive, require careful handling to maintain isotopic purity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double gloving is recommended. For incidental contact with dilute solutions (<10%), thicker nitrile gloves (≥8 mil) should be worn. For concentrated solutions or splash potential, utility-grade neoprene or butyl rubber gloves are advised. Gloves should be changed immediately after any contact.Phenolic compounds can penetrate standard laboratory gloves. Robust hand protection is critical to prevent skin absorption.
Eye and Face Protection Chemical splash goggles must be worn. A face shield is required when there is a potential for splashes.Protects against serious eye damage and potential blindness from contact with phenolic compounds.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.Prevents accidental skin contact and absorption of the chemical.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.Vapors may cause respiratory irritation and have systemic toxic effects.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Standard operational workflow for handling this compound.

Methodology:

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly worn. Verify that the chemical fume hood is functioning properly. Assemble all required glassware and equipment.

  • Handling : Conduct all manipulations, including weighing and solution preparation, within the fume hood to prevent inhalation of vapors. Due to the hygroscopic nature of some deuterated compounds, it is advisable to handle them under a dry, inert atmosphere like nitrogen or argon to prevent isotopic dilution.

  • Storage : Store this compound in a tightly sealed, light-protecting container, such as an amber vial, to prevent degradation from light and moisture. The storage area should be a dry, cool, and well-ventilated place.

  • Cleanup : After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.

Spill and Emergency Procedures

SituationProcedure
Minor Spill Ensure appropriate PPE is worn before cleaning up a spill. Absorb small liquid spills with an inert absorbent material like vermiculite or commercially available absorbent pads. Do not use materials that generate dust. Collect the absorbed material in a sealed container for proper disposal.
Skin Contact This is a medical emergency. Rapid and immediate decontamination is critical. Remove all contaminated clothing. If available, wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG) 300 or 400. If PEG is not available or the exposure is large, use an emergency safety shower for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated PPE (gloves, etc.), absorbent materials from spills, and any residual solid compound.
Liquid Waste Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in accordance with institutional guidelines.

Disposal of all chemical waste must adhere to local, state, and federal regulations. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.

References

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